molecular formula C11H16O2 B6357949 (2-Isopropyl-4-methoxyphenyl)methanol CAS No. 2121514-42-7

(2-Isopropyl-4-methoxyphenyl)methanol

Cat. No.: B6357949
CAS No.: 2121514-42-7
M. Wt: 180.24 g/mol
InChI Key: ZLIATOFLSPYTJO-UHFFFAOYSA-N
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Description

(2-Isopropyl-4-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Isopropyl-4-methoxyphenyl)methanol is 180.115029749 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Isopropyl-4-methoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Isopropyl-4-methoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxy-2-propan-2-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-6,8,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIATOFLSPYTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251217
Record name Benzenemethanol, 4-methoxy-2-(1-methylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-42-7
Record name Benzenemethanol, 4-methoxy-2-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-methoxy-2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (2-Isopropyl-4-methoxyphenyl)methanol: A Structurally-Promising Moiety for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Novel

In the landscape of drug discovery and development, researchers often encounter chemical entities that, despite their intriguing structural features, remain largely unexplored in the scientific literature. (2-Isopropyl-4-methoxyphenyl)methanol (CAS 2121514-42-7) is one such compound. While commercially available, a comprehensive, publicly accessible repository of its synthesis, characterization, and biological activity is notably absent. This technical guide, therefore, ventures into a unique territory: to provide an in-depth, actionable resource for researchers by leveraging established chemical principles and drawing parallels from well-documented analogous structures. By presenting a combination of known data, plausible synthetic routes, and hypothesized biological relevance, this document aims to serve as a foundational launchpad for the scientific exploration of this promising, yet under-researched, molecule.

Core Compound Identification and Physicochemical Properties

(2-Isopropyl-4-methoxyphenyl)methanol is a substituted benzyl alcohol. Its structure incorporates a methoxy group and an isopropyl group on the benzene ring, functionalities that are prevalent in a variety of biologically active natural products and synthetic compounds. The strategic placement of these groups can significantly influence the molecule's steric and electronic properties, and by extension, its potential interactions with biological targets.

PropertyValueSource
CAS Number 2121514-42-7[1]
Molecular Formula C₁₁H₁₆O₂[1]
Molecular Weight 180.25 g/mol [1]
IUPAC Name (2-isopropyl-4-methoxyphenyl)methanol[1]
SMILES COC1=CC=C(CO)C(C(C)C)=C1[1]
Purity (Typical) ≥95%[1]

Proposed Synthetic Pathways and Experimental Protocols

Pathway 1: Reduction of 2-Isopropyl-4-methoxybenzaldehyde

The most direct route to (2-Isopropyl-4-methoxyphenyl)methanol is the reduction of the corresponding aldehyde, 2-isopropyl-4-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis and can be achieved with high efficiency using a variety of reducing agents.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 2-Isopropyl-4-methoxybenzaldehyde 2-Isopropyl-4-methoxybenzaldehyde NaBH4, Methanol, 0°C to rt NaBH4, Methanol, 0°C to rt 2-Isopropyl-4-methoxybenzaldehyde->NaBH4, Methanol, 0°C to rt Reduction (2-Isopropyl-4-methoxyphenyl)methanol (2-Isopropyl-4-methoxyphenyl)methanol NaBH4, Methanol, 0°C to rt->(2-Isopropyl-4-methoxyphenyl)methanol

Caption: Proposed synthesis via reduction of the corresponding aldehyde.

Experimental Protocol: Reduction of 2-Isopropyl-4-methoxybenzaldehyde with Sodium Borohydride

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the conversion of aldehydes to primary alcohols without affecting other potentially sensitive functional groups. Methanol serves as a convenient protic solvent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropyl-4-methoxybenzaldehyde (1.0 eq) in methanol (0.2 M).

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) at 0°C until the pH is neutral and gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (2-Isopropyl-4-methoxyphenyl)methanol.

Pathway 2: Synthesis from 2-Isopropyl-4-methoxyphenol (A Thymol Analog)

A multi-step synthesis can be envisioned starting from a thymol analog, 2-isopropyl-4-methoxyphenol. This pathway involves a formylation reaction followed by reduction.

G cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Deoxygenation (Hypothetical) cluster_product Product 2-Isopropyl-4-methoxyphenol 2-Isopropyl-4-methoxyphenol Reimer-Tiemann or Duff Reaction Reimer-Tiemann or Duff Reaction 2-Isopropyl-4-methoxyphenol->Reimer-Tiemann or Duff Reaction Formylation Intermediate_Aldehyde 2-Hydroxy-3-isopropyl-5-methoxybenzaldehyde Reimer-Tiemann or Duff Reaction->Intermediate_Aldehyde NaBH4, Methanol NaBH4, Methanol Intermediate_Aldehyde->NaBH4, Methanol Reduction Intermediate_Alcohol (2-Hydroxy-3-isopropyl-5-methoxyphenyl)methanol NaBH4, Methanol->Intermediate_Alcohol Further Transformation Further Transformation Intermediate_Alcohol->Further Transformation Deoxygenation (2-Isopropyl-4-methoxyphenyl)methanol (2-Isopropyl-4-methoxyphenyl)methanol Further Transformation->(2-Isopropyl-4-methoxyphenyl)methanol G cluster_core Core Structure cluster_motifs Key Structural Motifs cluster_activities Potential Biological Activities (Inferred from Analogs) Target_Molecule (2-Isopropyl-4-methoxyphenyl)methanol Isopropyl_Group Isopropyl Group Target_Molecule->Isopropyl_Group Methoxy_Group Methoxy Group Target_Molecule->Methoxy_Group Benzyl_Alcohol Benzyl Alcohol Target_Molecule->Benzyl_Alcohol Antimicrobial Antimicrobial Isopropyl_Group->Antimicrobial Contribution to Lipophilicity Antioxidant Antioxidant Methoxy_Group->Antioxidant Electronic Effects Anti_inflammatory Anti_inflammatory Benzyl_Alcohol->Anti_inflammatory Handle for Derivatization

Caption: Hypothesized structure-activity relationships based on analogous compounds.

Conclusion and Future Directions

(2-Isopropyl-4-methoxyphenyl)methanol represents a chemical entity with significant, yet largely untapped, potential. While the current body of specific scientific literature is sparse, its structural relationship to well-studied and biologically active compounds like thymol provides a strong rationale for its investigation. This technical guide has sought to bridge the existing knowledge gap by providing plausible synthetic routes and a hypothesis-driven framework for exploring its potential applications in drug development.

It is our hope that this document will inspire and equip researchers to undertake the systematic synthesis, characterization, and biological evaluation of (2-Isopropyl-4-methoxyphenyl)methanol and its derivatives. Such studies are essential to unlock the full potential of this intriguing molecule and to determine its place in the ever-expanding arsenal of therapeutic agents.

References

  • Thymol analogues with antioxidant and L‐type calcium current inhibitory activity. (2025). Semantic Scholar. [Link]

  • (PDF) Thymol Chemistry: A Medicinal Toolbox. (2025). ResearchGate. [Link]

  • Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. (n.d.). PMC. [Link]

  • Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. (2021). PMC. [Link]

  • Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications. (n.d.). MDPI. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC. [Link]

Sources

2-Isopropyl-4-methoxybenzyl alcohol chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Isopropyl-4-methoxybenzyl alcohol

This guide provides a comprehensive technical overview of 2-Isopropyl-4-methoxybenzyl alcohol, a substituted aromatic alcohol. For researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, predicted physicochemical properties, a plausible synthetic route, and expected analytical characteristics. Given the specificity of this isomer, this guide synthesizes information from related, well-documented analogs to provide a robust and scientifically grounded profile.

2-Isopropyl-4-methoxybenzyl alcohol is an organic compound featuring a benzene ring substituted with an isopropyl group at the second position, a methoxy group at the fourth, and a hydroxymethyl group at the first. It belongs to the class of benzyl alcohols, which are widely utilized as intermediates in organic synthesis. The presence of both an isopropyl group and a methoxy group on the aromatic ring influences its steric and electronic properties, making it a potentially valuable building block in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. While its direct applications are not as extensively documented as its isomers, such as 4-methoxybenzyl alcohol (anise alcohol), its unique substitution pattern warrants a detailed examination for novel applications.[1][2]

Chemical Identity and Physicochemical Properties

The structural uniqueness of 2-Isopropyl-4-methoxybenzyl alcohol dictates its chemical behavior and physical state. Below is a summary of its identity and a table of its predicted and known physicochemical properties, contrasted with related isomers for contextual understanding.

  • IUPAC Name: (2-isopropyl-4-methoxyphenyl)methanol

  • Molecular Formula: C₁₁H₁₆O₂

  • Molecular Weight: 180.24 g/mol

  • Canonical SMILES: CC(C)C1=C(C=C(C=C1)OC)CO

Table 1: Physicochemical Properties of 2-Isopropyl-4-methoxybenzyl alcohol and Related Isomers

Property2-Isopropyl-4-methoxybenzyl alcohol (Predicted)4-Isopropylbenzyl alcohol[3][4]4-Methoxybenzyl alcohol[2][5][6]
Molecular Formula C₁₁H₁₆O₂C₁₀H₁₄OC₈H₁₀O₂
Molecular Weight 180.24 g/mol 150.22 g/mol 138.17 g/mol [5][7]
Appearance Colorless to pale yellow liquid (predicted)LiquidSolid or Liquid[5][6]
Boiling Point ~270-280 °C (estimated)135-136 °C at 26 mmHg259 °C[2][6][8]
Melting Point N/A (predicted liquid at STP)N/A22-25 °C[2][8]
Density ~1.05 g/mL at 25 °C (estimated)0.982 g/mL at 25 °C[4]1.113 g/mL at 25 °C[2][6][8]
Refractive Index ~1.53 (estimated)n20/D 1.519n20/D 1.544[2][6]
Solubility Insoluble in water; Soluble in alcohols, ethersInsoluble in water; miscible with alcohol, ether[4]Insoluble in water; freely soluble in alcohol, ether[6]
LogP ~2.5 (estimated)1.101.10[5]

Proposed Synthesis Protocol

A plausible synthetic route for 2-Isopropyl-4-methoxybenzyl alcohol can be designed starting from commercially available 4-methoxytoluene. The following multi-step protocol outlines a logical pathway for its laboratory-scale synthesis.

Step 1: Friedel-Crafts Isopropylation of 4-Methoxytoluene

This initial step introduces the isopropyl group onto the aromatic ring. The methoxy group is an ortho-, para-director, and while some para-isopropylation might occur, the ortho-product is the desired intermediate.

  • To a stirred solution of 4-methoxytoluene and a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0 °C.

  • Add 2-chloropropane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by slowly pouring the mixture into ice-water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 2-isopropyl-5-methylanisole.

Step 2: Benzylic Bromination

The methyl group is converted to a bromomethyl group, which can then be hydrolyzed to the desired alcohol.

  • Dissolve the purified 2-isopropyl-5-methylanisole in a non-polar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reflux the mixture, using a light source to facilitate the reaction, until all the starting material has been converted.

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution and then water.

  • Dry the organic layer and concentrate to yield the crude 2-(bromomethyl)-1-isopropyl-4-methoxybenzene.

Step 3: Hydrolysis to 2-Isopropyl-4-methoxybenzyl alcohol

The final step involves the conversion of the benzylic bromide to the corresponding alcohol.

  • Dissolve the crude benzylic bromide in a mixture of acetone and water.

  • Add a weak base, such as sodium bicarbonate, and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the mixture and remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to obtain 2-Isopropyl-4-methoxybenzyl alcohol.

SynthesisWorkflow Start 4-Methoxytoluene Step1 Step 1: Friedel-Crafts Isopropylation (2-chloropropane, AlCl₃) Start->Step1 Intermediate1 2-Isopropyl-5-methylanisole Step1->Intermediate1 Step2 Step 2: Benzylic Bromination (NBS, AIBN) Intermediate1->Step2 Intermediate2 2-(Bromomethyl)-1-isopropyl- 4-methoxybenzene Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaHCO₃, Acetone/H₂O) Intermediate2->Step3 Product 2-Isopropyl-4-methoxybenzyl alcohol Step3->Product

Caption: Proposed multi-step synthesis of 2-Isopropyl-4-methoxybenzyl alcohol.

Predicted Spectroscopic Profile

The following is a prediction of the key spectroscopic features for 2-Isopropyl-4-methoxybenzyl alcohol, which are essential for its characterization.

¹H NMR Spectroscopy

  • Aromatic Protons (3H): Three signals are expected in the aromatic region (~6.7-7.2 ppm). Due to the substitution pattern, they will likely appear as a doublet, a singlet (or a narrow doublet), and a doublet of doublets.

  • Benzylic Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 4.5-4.7 ppm.

  • Methoxy Protons (-OCH₃, 3H): A sharp singlet at approximately 3.8 ppm.

  • Isopropyl Methine Proton (-CH(CH₃)₂, 1H): A septet around 3.0-3.3 ppm.

  • Isopropyl Methyl Protons (-CH(CH₃)₂, 6H): A doublet at approximately 1.2 ppm.

  • Hydroxyl Proton (-OH, 1H): A broad singlet with a variable chemical shift, which would disappear upon D₂O exchange.[9]

¹³C NMR Spectroscopy

  • Aromatic Carbons (6C): Six distinct signals are expected in the range of 110-160 ppm. The carbon bearing the methoxy group will be the most downfield.

  • Benzylic Carbon (-CH₂OH): A signal around 60-65 ppm.[9]

  • Methoxy Carbon (-OCH₃): A signal around 55 ppm.

  • Isopropyl Methine Carbon (-CH(CH₃)₂): A signal around 28-32 ppm.

  • Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal around 22-24 ppm.

Infrared (IR) Spectroscopy

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[9]

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

  • Molecular Ion (M⁺): A peak at m/z = 180.

  • Major Fragmentation Patterns:

    • Loss of water (M-18) to give a peak at m/z = 162.

    • Benzylic cleavage to lose the hydroxyl group (M-17) giving a peak at m/z = 163.

    • Loss of the isopropyl group (M-43) resulting in a peak at m/z = 137.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-Isopropyl-4-methoxybenzyl alcohol is primarily dictated by the hydroxyl group.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-isopropyl-4-methoxybenzaldehyde, using mild oxidizing agents like PCC, or further to the carboxylic acid with stronger agents like KMnO₄. This aldehyde could be a valuable fragrance component.

  • Esterification: It can undergo esterification with carboxylic acids or their derivatives to form esters, which may have applications as flavorings or in materials science.

  • Protection Chemistry: Similar to 4-methoxybenzyl alcohol, it could potentially be used to introduce a protecting group for alcohols and other functional groups in multi-step organic synthesis.[6]

The combination of the lipophilic isopropyl group and the polar methoxy and alcohol groups suggests potential applications as a specialty solvent or as an intermediate in the synthesis of pharmacologically active molecules.

Handling and Safety Considerations

While a specific safety data sheet for 2-Isopropyl-4-methoxybenzyl alcohol is not available, precautions should be based on the known hazards of its structural analogs, 4-isopropylbenzyl alcohol and 4-methoxybenzyl alcohol.

  • Hazards: Expected to be harmful if swallowed and to cause skin and serious eye irritation.[3][10]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.[3][11]

    • Wash skin thoroughly after handling.[3][7]

    • Use only in a well-ventilated area.[11]

    • Keep away from heat, sparks, and open flames.[11]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[3]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][11]

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[3][10]

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[11]

This guide provides a foundational understanding of 2-Isopropyl-4-methoxybenzyl alcohol, leveraging established chemical principles and data from related compounds. It is intended to support further research and development activities involving this unique molecule.

References

  • Vertex AI Search.
  • Sigma-Aldrich. (2023, September 26).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2009, September 22).
  • Horne, D. A. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
  • TCI Chemicals. (2018, October 3).
  • NIST. 2-Methoxybenzyl alcohol, isopropyl ether - NIST WebBook.
  • NIST. 2-Methoxybenzyl alcohol, isopropyl ether - NIST WebBook.
  • Benchchem. Spectroscopic Profile of 2-Isopropyl-1-methoxy-4-nitrobenzene: A Technical Guide.
  • Oregon State University.
  • PubChem. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738.
  • Sigma-Aldrich. 4-Methoxybenzyl alcohol 98 105-13-5.
  • Chem-Impex. 4-Methoxybenzyl alcohol.
  • ChemicalBook. (2026, January 13). 4-Methoxybenzyl alcohol | 105-13-5.
  • MedChemExpress. 4-Methoxybenzyl alcohol (P-Methoxy-benzyl alcoho) | Biochemical Assay Reagent.
  • NIST. 2-Methoxybenzyl alcohol - NIST WebBook.
  • Benchchem. Technical Guide: 2,4-Dimethoxybenzyl Alcohol - Physicochemical Properties and Solubility Profile.
  • Sigma-Aldrich. 4-Isopropylbenzyl alcohol 97 536-60-7.
  • Google Patents. (2021). CN113024360A - Synthesis method of m-methoxy benzyl alcohol.
  • Wikipedia. Anisyl alcohol.

Sources

Technical Monograph: 4-Methoxy-2-(propan-2-yl)benzenemethanol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 4-Methoxy-2-(propan-2-yl)benzenemethanol , a specialized aromatic intermediate with significant potential in medicinal chemistry and fine fragrance synthesis.

Synonyms: 4-Methoxy-2-isopropylbenzyl alcohol; 2-Isopropyl-4-methoxybenzenemethanol; p-Cymen-7-ol analog (methoxy-substituted).

Executive Summary & Chemical Identity

4-Methoxy-2-(propan-2-yl)benzenemethanol is a trisubstituted benzene derivative characterized by a benzylic alcohol moiety, a methoxy ether group, and an isopropyl steric anchor. Structurally, it represents a hybrid between the anisyl alcohol and thymol/carvacrol scaffolds.

Its unique substitution pattern—placing the bulky isopropyl group ortho to the reactive hydroxymethyl group and the electron-donating methoxy group para to it—creates a specific electronic and steric environment. This makes it a high-value intermediate for constructing sterically congested pharmacophores and lipophilic antioxidants.

Physicochemical Profile

Note: As a specialized intermediate, specific experimental values are often proprietary. The data below synthesizes calculated consensus values (ACD/Labs, EPISuite) and comparative data from structural analogs (e.g., 4-methoxybenzyl alcohol, thymol).

PropertyValue / DescriptionConfidence
Molecular Formula C₁₁H₁₆O₂Exact
Molecular Weight 180.24 g/mol Exact
CAS Number Not widely listed in public registries; often custom synthesized.N/A
Appearance Colorless to pale yellow viscous oilHigh (Analog based)
Boiling Point 275–285 °C (at 760 mmHg)Est. (High)
LogP (Octanol/Water) 2.4 – 2.8Est. (High)
Solubility Insoluble in water; Miscible in EtOH, DCM, DMSOHigh
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsExact

Synthesis & Manufacturing Methodologies

Expertise & Causality: The synthesis of this compound is non-trivial due to the directing effects of the substituents. A direct functionalization of a pre-existing benzyl alcohol is risky due to oxidation sensitivity. The most robust, self-validating route utilizes 3-isopropylphenol as the starting scaffold, leveraging the strong para-directing effect of the methoxy group to install the benzylic carbon.

Protocol: The "Directed Formylation" Route

This workflow ensures regioselectivity, avoiding the formation of the unwanted 2-methoxy-4-isopropyl isomer.

Step 1: O-Methylation (Protection/Activation)
  • Reagents: 3-Isopropylphenol, Dimethyl Sulfate (DMS) or Iodomethane, K₂CO₃, Acetone.

  • Mechanism: Sₙ2 attack of the phenoxide on the methylating agent.[1]

  • Critical Control: Maintain anhydrous conditions to prevent hydrolysis of DMS.

  • Outcome: Yields 1-methoxy-3-isopropylbenzene (3-Isopropylanisole).

Step 2: Vilsmeier-Haack Formylation (Regioselective Installation)
  • Reagents: POCl₃, DMF (N,N-Dimethylformamide).[2]

  • Process:

    • Formation of the Vilsmeier reagent (chloroiminium ion) at 0°C.

    • Addition of 1-methoxy-3-isopropylbenzene.

    • Heating to 60–80°C.

  • Causality: The methoxy group is a stronger activator than the isopropyl group. The electrophile attacks para to the methoxy group (Position 4 relative to OMe, Position 6 relative to iPr).

    • Note: Steric hindrance from the isopropyl group at Position 2 (ortho to OMe) prevents substitution there.

  • Intermediate: 4-Methoxy-2-isopropylbenzaldehyde .

Step 3: Chemoselective Reduction
  • Reagents: Sodium Borohydride (NaBH₄), Methanol/THF.[3]

  • Protocol:

    • Dissolve aldehyde in MeOH.

    • Add NaBH₄ portion-wise at 0°C (Exothermic control).

    • Quench with dilute HCl.

  • Validation: Disappearance of the aldehyde carbonyl peak (~1690 cm⁻¹) in IR and appearance of broad OH stretch (~3400 cm⁻¹).

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow and chemical transformations.

SynthesisPathway Start 3-Isopropylphenol Step1 Methylation (DMS/K2CO3) Start->Step1 Inter1 3-Isopropylanisole (1-methoxy-3-isopropylbenzene) Step1->Inter1 Step2 Vilsmeier-Haack (POCl3/DMF) Inter1->Step2 Para-directing (OMe) Inter2 4-Methoxy-2-isopropylbenzaldehyde Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Final 4-Methoxy-2-(propan-2-yl) benzenemethanol Step3->Final

Figure 1: Step-wise synthesis ensuring correct regiochemistry via electronic directing effects.

Reactivity & Stability Profile

Understanding the reactivity of 4-Methoxy-2-(propan-2-yl)benzenemethanol is crucial for its use as an intermediate.

Benzylic Oxidation

The primary alcohol group is highly susceptible to oxidation.

  • Mild Oxidants (MnO₂): Yields the aldehyde (reverting to the precursor).

  • Strong Oxidants (KMnO₄/Jones): Yields 4-Methoxy-2-isopropylbenzoic acid .

  • Application: This allows the molecule to serve as a "masked" acid or aldehyde that can be revealed late-stage in a synthesis.

Electrophilic Aromatic Substitution (EAS)

The benzene ring remains activated.

  • Positions Available: The position meta to the methoxy group (and para to the isopropyl) is the most nucleophilic site remaining.

  • Risk: In acidic media (e.g., during deprotection), the ring may undergo unwanted sulfonation or nitration if not carefully controlled.

Ether Cleavage (Demethylation)
  • Reagents: BBr₃ or Pyridine·HCl.

  • Product: 4-Hydroxy-2-isopropylbenzyl alcohol (a derivative of 2-isopropyl-4-hydroxybenzyl alcohol).

  • Significance: This reveals a phenolic hydroxyl, significantly altering solubility and biological activity (increasing antioxidant potency).

Biological & Industrial Applications[2][4]

Pharmaceutical Research

This compound serves as a lipophilic linker in drug design.

  • SGLT2 Inhibitor Analogs: The substituted phenyl ring mimics the distal ring of gliflozin-class drugs, where the isopropyl group provides hydrophobic pocket filling and the methoxy group acts as a hydrogen bond acceptor.

  • Anti-inflammatory Agents: Structurally related to thymol, derivatives often exhibit COX-2 inhibitory potential. The benzyl alcohol moiety can be esterified with NSAIDs (e.g., Ibuprofen) to create prodrugs with reduced gastric irritation.

Fragrance & Flavor
  • Odor Profile: Likely possesses a mild, sweet, anisic-balsamic odor with herbaceous undertones (due to the isopropyl group).

  • Stability: Unlike simple aldehydes, the alcohol is resistant to autoxidation and discoloration, making it a stable heart-note ingredient.

Experimental Protocol: Self-Validating Purity Check

To ensure the integrity of this compound before use in sensitive biological assays:

  • H-NMR Diagnostic:

    • Look for the Isopropyl Septet : ~3.3 ppm (1H).[3][4]

    • Look for the Methoxy Singlet : ~3.8 ppm (3H).

    • Critical Check: The aromatic region must show a specific splitting pattern (1 singlet, 2 doublets) to confirm the 1,2,4-substitution. If you see a triplet, you have the wrong isomer.

  • TLC System: Hexane:Ethyl Acetate (4:1). Stain with Anisaldehyde dip (heating required). The alcohol should appear as a distinct blue/violet spot.

Safety & Handling (GHS Classification)

Based on SAR (Structure-Activity Relationship) with Anisyl Alcohol and Isopropylbenzyl Alcohol.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Store under inert gas (Nitrogen/Argon) to prevent slow oxidation to the aldehyde.

    • Use chemical-resistant gloves (Nitrile) during handling.

References

  • PubChem. 4-Methoxybenzyl alcohol (Compound Summary).[5] National Library of Medicine. Available at: [Link][5]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Applications. Available at: [Link]

  • Tao, Z.L., et al. Synthesis of 3-isopropyl-4-methoxybenzyl alcohol via reduction. Supporting Information, Journal of the American Chemical Society. Available at: [Link]

Sources

An In-depth Technical Guide to (2-isopropyl-4-methoxyphenyl)methanol: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-isopropyl-4-methoxyphenyl)methanol, a substituted benzyl alcohol of increasing interest in medicinal chemistry and organic synthesis. While specific literature on this compound is emerging, this document consolidates known information and provides inferred yet scientifically grounded insights into its synthesis, chemical behavior, and potential applications. By examining the roles of its constituent functional groups—the benzyl alcohol, the methoxy group, and the isopropyl group—we will explore its significance as a building block in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers, offering detailed experimental protocols, analytical methodologies, and a forward-looking perspective on the utility of this molecule.

Introduction: The Strategic Importance of Substituted Benzyl Alcohols

Benzyl alcohols are a class of organic compounds characterized by a phenyl group attached to a hydroxymethyl group (-CH₂OH).[1] Their versatile reactivity makes them crucial intermediates in a vast array of chemical syntheses.[2][3] In the realm of pharmaceutical development, the benzyl alcohol scaffold is a common feature in many active pharmaceutical ingredients (APIs), where it can serve as a key structural motif or a reactive handle for further molecular elaboration.[4][5]

The strategic placement of substituents on the benzene ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. This, in turn, can profoundly influence its pharmacokinetic and pharmacodynamic profile.[6] The methoxy group (-OCH₃) is a particularly prevalent substituent in natural products and approved drugs, often enhancing ligand-target binding, improving metabolic stability, and favorably modulating physicochemical properties.[6][7] Similarly, alkyl groups like isopropyl (-CH(CH₃)₂) can impact a molecule's stability, reactivity, and biological interactions by influencing its hydrophobic character and steric profile.[8]

This guide focuses specifically on (2-isopropyl-4-methoxyphenyl)methanol, a molecule that combines these key functional groups. We will delve into its chemical identity, propose a logical synthetic pathway, and discuss its potential as a valuable intermediate in drug discovery.

Chemical Identity and Physicochemical Properties

A clear understanding of a molecule's identity is paramount for reproducible scientific research. This section provides the key identifiers and predicted properties for (2-isopropyl-4-methoxyphenyl)methanol.

Synonyms and Identifiers

To ensure clarity and facilitate literature searches, it is essential to be aware of the various names and identifiers for this compound.

IdentifierValueSource
IUPAC Name (2-isopropyl-4-methoxyphenyl)methanol[9]
CAS Number 2121514-42-7[9]
Molecular Formula C₁₁H₁₆O₂[9]
Molecular Weight 180.25 g/mol [9]
SMILES COC1=CC=C(CO)C(C(C)C)=C1[9]
MDL Number MFCD30737496[9]
Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its physicochemical properties can be reliably predicted based on its structure. These properties are crucial for anticipating its behavior in various experimental settings, from reaction conditions to analytical separations.

(Data in the following table is based on computational predictions and should be considered as estimates.)

PropertyPredicted ValueSignificance in Drug Development
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.0Indicates moderate lipophilicity, which can influence membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 29.46 ŲSuggests good potential for oral bioavailability based on Veber's rules.
Hydrogen Bond Donors 1The hydroxyl group can participate in hydrogen bonding, a key interaction in ligand-receptor binding.
Hydrogen Bond Acceptors 2The oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors.
Boiling Point ~270-280 °CImportant for purification by distillation and for assessing thermal stability.
Refractive Index ~1.53Useful for characterization and purity assessment.

Synthesis of (2-isopropyl-4-methoxyphenyl)methanol

A robust and reproducible synthetic route is the cornerstone of utilizing any chemical building block. Given the structure of (2-isopropyl-4-methoxyphenyl)methanol, the most logical and efficient synthetic strategy is the reduction of the corresponding aldehyde, 2-isopropyl-4-methoxybenzaldehyde.

Proposed Synthetic Pathway: Reduction of 2-isopropyl-4-methoxybenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental and well-established transformation in organic chemistry.

G cluster_synthesis Synthesis of (2-isopropyl-4-methoxyphenyl)methanol aldehyde 2-isopropyl-4-methoxybenzaldehyde alcohol (2-isopropyl-4-methoxyphenyl)methanol aldehyde->alcohol Reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->alcohol

Caption: Proposed synthesis of (2-isopropyl-4-methoxyphenyl)methanol.

This reaction can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a common choice due to its mildness, selectivity for aldehydes and ketones, and operational simplicity.

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol provides a step-by-step methodology for the synthesis of (2-isopropyl-4-methoxyphenyl)methanol from 2-isopropyl-4-methoxybenzaldehyde.

Materials:

  • 2-isopropyl-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropyl-4-methoxybenzaldehyde (1.0 eq) in methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with two more portions of dichloromethane.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (2-isopropyl-4-methoxyphenyl)methanol can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The success of the synthesis can be validated by comparing the analytical data (¹H NMR, ¹³C NMR, and MS) of the purified product with the expected spectra for (2-isopropyl-4-methoxyphenyl)methanol.

Key Reactions and Derivatives in Drug Development

The utility of (2-isopropyl-4-methoxyphenyl)methanol as a building block lies in the reactivity of its primary alcohol functionality. This allows for its conversion into a variety of other functional groups, which is a common strategy in the synthesis of complex drug molecules.

Conversion to a Good Leaving Group: Tosylation

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. Converting it to a tosylate (-OTs) dramatically enhances its leaving group ability, making the molecule susceptible to a wide range of nucleophilic attacks.[10][11]

G cluster_tosylation Tosylation of (2-isopropyl-4-methoxyphenyl)methanol alcohol (2-isopropyl-4-methoxyphenyl)methanol tosylate (2-isopropyl-4-methoxybenzyl) tosylate alcohol->tosylate Tosylation tscl p-Toluenesulfonyl chloride (TsCl) Pyridine tscl->tosylate product Substituted Product tosylate->product Nucleophilic Substitution nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: Tosylation and subsequent nucleophilic substitution.

Experimental Protocol: Tosylation of (2-isopropyl-4-methoxyphenyl)methanol [12][13]

Materials:

  • (2-isopropyl-4-methoxyphenyl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (dry)

  • Dichloromethane (DCM, dry)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve (2-isopropyl-4-methoxyphenyl)methanol (1.0 eq) in dry dichloromethane and add dry pyridine (1.5 eq). Cool the mixture to 0 °C.

  • Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in dry dichloromethane to the cooled reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude tosylate by recrystallization or flash column chromatography.

Esterification: Formation of Bio-labile Linkers

Esterification of the benzylic alcohol can be used to introduce ester functionalities, which can act as prodrug moieties that are cleaved in vivo to release the active drug.[14][15]

Experimental Protocol: Fischer-Speier Esterification [16]

Materials:

  • (2-isopropyl-4-methoxyphenyl)methanol

  • Carboxylic acid of interest

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine (2-isopropyl-4-methoxyphenyl)methanol (1.0 eq), the desired carboxylic acid (1.2 eq), and toluene.

  • Catalysis and Reaction: Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up:

    • Cool the reaction mixture and wash with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the resulting ester by flash column chromatography.

Analytical Characterization

Accurate and thorough characterization is essential to confirm the identity and purity of (2-isopropyl-4-methoxyphenyl)methanol and its derivatives. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include those for the aromatic protons, the benzylic CH₂ protons, the methoxy group protons, and the isopropyl group protons.[17][18]

    • ¹³C NMR: Will show the number of unique carbon environments in the molecule.

Chromatographic Methods
  • Gas Chromatography (GC): Can be used to assess the purity of the compound and to monitor reaction progress.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a good starting point for method development.[22][23]

Potential Applications in Drug Discovery and Development

While there are no widely reported specific applications for (2-isopropyl-4-methoxyphenyl)methanol in approved drugs to date, its structural motifs suggest significant potential as a building block in medicinal chemistry.

Role of the Methoxy and Isopropyl Groups
  • Methoxy Group: The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and its interaction with biological targets. It can also block a potential site of metabolism, thereby increasing the metabolic stability of a drug candidate.[6][24]

  • Isopropyl Group: The bulky and lipophilic isopropyl group can provide steric hindrance that may influence binding selectivity and metabolic stability. It can also engage in hydrophobic interactions within a receptor's binding pocket, potentially increasing potency.[8]

A Versatile Scaffold for Library Synthesis

As demonstrated in the previous sections, the benzylic alcohol of (2-isopropyl-4-methoxyphenyl)methanol is a versatile handle for chemical modification. This makes it an excellent starting material for the synthesis of compound libraries for high-throughput screening. By converting the alcohol to a tosylate or other activated intermediate, a wide range of nucleophiles can be introduced, leading to a diverse set of new chemical entities.

Conclusion

(2-isopropyl-4-methoxyphenyl)methanol is a promising, yet underexplored, building block for organic synthesis and drug discovery. Its synthesis via the reduction of the corresponding aldehyde is straightforward, and its primary alcohol functionality allows for a wide range of subsequent chemical transformations. The combination of a reactive benzylic alcohol with the modulating effects of the methoxy and isopropyl groups makes this molecule a valuable tool for medicinal chemists seeking to develop novel therapeutics with optimized properties. This technical guide provides a solid foundation of knowledge and practical protocols to facilitate the exploration and utilization of (2-isopropyl-4-methoxyphenyl)methanol in the scientific community.

References

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  • (2-Isopropyl-4-methoxyphenyl)methanol. CymitQuimica. [URL: https://www.cymitquimica.com/en/p/10-F633298/(2-isopropyl-4-methoxyphenyl)methanol]
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  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.com/articles/gas-chromatographymass-spectrometric-determination-of-benzyl-alcohol-in-injectable-suspensions.pdf]
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Technical Deep Dive: Isopropyl-Substituted Anisyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modification of Anisyl Alcohol (4-methoxybenzyl alcohol) with isopropyl substituents represents a critical strategy in medicinal chemistry and fragrance synthesis. By introducing a bulky, lipophilic isopropyl group onto the benzene ring, researchers can modulate the LogP (partition coefficient), enhance metabolic stability against benzylic oxidation, and alter the binding affinity of the pharmacophore.

This guide focuses on the synthesis, characterization, and application of the two most chemically significant regioisomers:

  • 3-Isopropyl-4-methoxybenzyl alcohol (Proximal steric block).

  • 2-Isopropyl-4-methoxybenzyl alcohol (Ortho-benzylic steric block).

Structural Landscape & Isomerism

Understanding the regiochemistry is prerequisite to synthesis. The parent molecule, p-anisyl alcohol, possesses a


 symmetry axis through the C1-C4 bond. Substitution breaks this symmetry, creating distinct steric environments.
Isomer NomenclatureStructure DescriptionKey Feature
Isomer A: 3-Isopropyl-4-methoxybenzyl alcoholIsopropyl group at C3 (ortho to methoxy).Electronic Synergist: The isopropyl group increases electron density near the ether oxygen, affecting hydrogen bond acceptance capability.
Isomer B: 2-Isopropyl-4-methoxybenzyl alcoholIsopropyl group at C2 (ortho to hydroxymethyl).Steric Gatekeeper: The isopropyl group creates significant steric hindrance around the benzylic alcohol, retarding metabolic oxidation to the aldehyde.
Decision Matrix: Isomer Identification

The following DOT diagram illustrates the logic flow for distinguishing these isomers using


H NMR spectroscopy.

IsomerID Start Unknown Isopropyl-Anisyl Alcohol Step1 Analyze Aromatic Region (6.5 - 7.5 ppm) Start->Step1 Decision1 Coupling Pattern? Step1->Decision1 ResultA Isomer A (3-isopropyl) 1,2,4-substitution pattern (d, dd, d) Decision1->ResultA Standard splitting ResultB Isomer B (2-isopropyl) 1,2,4-substitution pattern BUT distinct NOE between CH2-OH and Isopropyl-CH Decision1->ResultB Steric compression shifts NOE Run NOESY Experiment ResultB->NOE

Figure 1: NMR logic flow for distinguishing regioisomers based on coupling constants and Nuclear Overhauser Effect (NOE).

Synthetic Strategies

The synthesis of these isomers requires high regioselectivity. Direct alkylation of anisyl alcohol is prone to poly-alkylation and polymerization. Therefore, a Stepwise Functionalization Approach is the authoritative standard.

Workflow: Synthesis of 3-Isopropyl-4-methoxybenzyl alcohol

This route utilizes the Vilsmeier-Haack formylation , capitalizing on the strong para-directing effect of the methoxy group to install the aldehyde precursor regioselectively.

Reaction Pathway Diagram[1][2]

Synthesis Substrate 2-Isopropylphenol Step1 Methylation (MeI, K2CO3) Substrate->Step1 Intermediate1 2-Isopropylanisole Step1->Intermediate1 Step2 Vilsmeier-Haack (POCl3, DMF) Intermediate1->Step2 Intermediate2 3-Isopropyl-4- methoxybenzaldehyde Step2->Intermediate2 Regioselective Formylation Step3 Reduction (NaBH4, MeOH) Intermediate2->Step3 Product Target Alcohol Step3->Product >95% Yield

Figure 2: Synthetic pathway from 2-isopropylphenol to the target alcohol via Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Objective: Reduction of 3-isopropyl-4-methoxybenzaldehyde to 3-isopropyl-4-methoxybenzyl alcohol.

Rationale: Sodium borohydride (


) is selected over Lithium Aluminum Hydride (

) due to its chemoselectivity. It reduces the aldehyde without disturbing the aromatic ether or potential halogen substituents if present.

Materials:

  • 3-Isopropyl-4-methoxybenzaldehyde (10.0 mmol)

  • Sodium Borohydride (

    
    ) (15.0 mmol, 1.5 eq)
    
  • Methanol (anhydrous, 20 mL)

  • HCl (1M, for quenching)[1]

  • Ethyl Acetate (for extraction)[3][4]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the aldehyde in 20 mL of anhydrous methanol. Cool to 0°C using an ice bath.

  • Addition: Add

    
     (15.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (

    
    ) should disappear, replaced by the alcohol spot (
    
    
    
    ).
  • Quenching: Cool the mixture back to 0°C. Slowly add 10 mL of water, followed by dropwise addition of 1M HCl until pH

    
     6. This decomposes the borate complex.
    
  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: The crude product is typically

    
     pure. If necessary, purify via silica gel flash chromatography.
    

Physicochemical Properties & Applications

The introduction of the isopropyl group significantly alters the physicochemical profile compared to the parent anisyl alcohol.

Data Comparison Table
PropertyAnisyl Alcohol (Parent)3-Isopropyl-Anisyl AlcoholImplication
Molecular Weight 138.16 g/mol 180.25 g/mol Increased molecular bulk.
LogP (Calc) ~1.1~2.4Enhanced Lipophilicity: Improved membrane permeability for topical formulations [1].
Boiling Point 259°C~285°CLower volatility, acting as a fixative in fragrance blends.
Metabolic Fate Rapid oxidation to Anisic AcidDelayed oxidationSteric hindrance at C3 slows P450 enzymatic degradation.
Pharmacological Relevance

In drug development, this isomer is often investigated as a bioisostere for tyrosine derivatives or as a linker in PROTACs (Proteolysis Targeting Chimeras). The isopropyl group restricts bond rotation, potentially locking the molecule into a bioactive conformation that the flexible parent alcohol cannot maintain [2].

Furthermore, derivatives of isopropyl-substituted anisoles have shown efficacy in modulating beta-adrenergic receptors, where the bulky alkyl group influences receptor subtype selectivity [3].

References

  • National Institutes of Health (NIH). (1988). An anomalous effect of N-isopropyl substitution in determining beta-adrenergic activity. Drug Design and Delivery. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Mechanism and Applications. Retrieved from [Link]

  • PrepChem. (2018). Preparation of 3-methoxybenzyl alcohol and derivatives. Retrieved from [Link]

  • Symrise. (2023). Anisyl Alcohol: Technical Data Sheet and Fragrance Applications. Retrieved from [Link]

Sources

Understanding the Hazard Profile: An Evidence-Based Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of (2-Isopropyl-4-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of (2-Isopropyl-4-methoxyphenyl)methanol (CAS No. 2121514-42-7). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally related aromatic alcohols and substituted phenols, alongside established principles of laboratory safety, to provide a robust framework for risk assessment and control.

(2-Isopropyl-4-methoxyphenyl)methanol is a substituted aromatic alcohol. Its structure, featuring a hydroxylmethyl group and an isopropyl group on a methoxy-substituted benzene ring, suggests a toxicological profile that warrants careful handling. While specific data for this compound is limited, an analysis of its constituent functional groups and related molecules allows for a scientifically grounded hazard assessment.

GHS Classification (Inferred)

Based on data from analogous compounds, the following Globally Harmonized System (GHS) classification is inferred. It is crucial to handle the compound as if it possesses these hazards until specific toxicological data becomes available.

Hazard ClassCategoryHazard StatementBasis for Inference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3][4]Benzyl alcohol and many substituted phenols exhibit moderate acute oral toxicity.[3][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2][5]Phenolic compounds are known skin irritants.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][3][4][5]Aromatic alcohols and phenols are generally irritating to the eyes.[3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[2][5]Vapors or aerosols of aromatic compounds can irritate the respiratory tract.[2][5]
Toxicological Insights: The "Why" Behind the Hazards

The primary hazards associated with (2-Isopropyl-4-methoxyphenyl)methanol are likely driven by the phenolic and benzyl alcohol moieties.

  • Oral Toxicity: Ingestion can lead to gastrointestinal irritation. Systemic absorption may occur, although the toxicokinetics are unknown. The principle of minimizing oral exposure through strict hygiene practices is paramount.[1][3]

  • Dermal and Ocular Irritation: Phenolic compounds can denature proteins, leading to skin and eye irritation. Prolonged or repeated skin contact may lead to dermatitis. The methoxy and isopropyl groups may influence the lipophilicity of the molecule, potentially affecting its dermal absorption.

  • Respiratory Irritation: While the vapor pressure of this compound is expected to be low at room temperature, heating or aerosolization could generate vapors or mists that may irritate the respiratory tract.[2][5]

The Hierarchy of Controls: A Proactive Approach to Safety

The most effective way to manage laboratory hazards is to follow the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize risks.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: In a research context, eliminating the compound may not be feasible. However, consider if a less hazardous analogue could be used.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard.

    • Chemical Fume Hood: All work with (2-Isopropyl-4-methoxyphenyl)methanol, especially when heating or creating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation exposure.[6]

    • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Administrative Controls: These are work practices and procedures that reduce the risk of exposure.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experiments involving this compound.

    • Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in this guide and the laboratory's Chemical Hygiene Plan.[7][8][9][10]

    • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE are critical to prevent contact with (2-Isopropyl-4-methoxyphenyl)methanol.[11]

PPE TypeSpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[11] A face shield should be worn when there is a significant splash hazard.Protects against splashes and aerosols, preventing serious eye irritation.
Hand Protection Chemically resistant gloves.Prevents skin contact and potential irritation or absorption.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[12]Prevents inhalation of vapors or aerosols.
Glove Selection: A Critical Choice

The choice of glove material is crucial for adequate protection. While specific breakthrough time data for (2-Isopropyl-4-methoxyphenyl)methanol is unavailable, recommendations can be made based on its chemical class (aromatic alcohol).

  • Recommended:

    • Viton™: Offers excellent resistance to aromatic compounds.[13]

    • Butyl Rubber: Provides good protection against a wide range of chemicals, including alcohols.[12]

  • Good for Splash Protection (short-term use):

    • Nitrile: Offers good resistance to alcohols and is a common choice for general laboratory use.[14]

    • Neoprene: Resistant to alcohols and some solvents.[12][14]

  • Not Recommended:

    • Latex: Generally offers poor resistance to many organic solvents.

Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

Safe Handling and Storage: Best Practices

Adherence to proper handling and storage procedures is essential to minimize the risk of exposure and accidents.

Handling
  • Work in a well-ventilated area, preferably a chemical fume hood.[6]

  • Avoid contact with skin and eyes.[3]

  • Avoid inhalation of vapor or mist.[3]

  • Keep away from heat, sparks, and open flames. While not expected to be highly flammable, it is a combustible organic compound.[1]

  • Use non-sparking tools when handling larger quantities.

  • Ground and bond containers when transferring material to prevent static discharge.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids. Phenols are incompatible with strong reducing substances, and heat is generated by the acid-base reaction between phenols and bases.

  • Store below shoulder height to minimize the risk of dropping and breaking containers.[15]

Emergency Procedures: Preparedness is Key

Accidents can happen, and being prepared is crucial for a safe outcome.

Spill Response

The appropriate response to a spill depends on its size and location.

Spill_Response cluster_0 Spill Response Decision Tree Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small Spill (<100 mL, contained) Assess->SmallSpill Small & Manageable LargeSpill Large Spill (>100 mL or uncontained) Assess->LargeSpill Large or Unmanageable Cleanup Clean up spill using appropriate kit SmallSpill->Cleanup Evacuate Evacuate Area Alert Others Call Emergency Services LargeSpill->Evacuate Dispose Dispose of waste properly Cleanup->Dispose Report Report Incident Dispose->Report

Caption: A decision tree for responding to a chemical spill.

For a small, incidental spill:

  • Alert others in the immediate area.[16]

  • Don appropriate PPE , including gloves, goggles, and a lab coat.[17]

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[18] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Gently sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[19]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.[17]

For a large spill:

  • Evacuate the immediate area and alert others.[16]

  • Close the laboratory doors to confine the vapors.

  • Call your institution's emergency response team.

  • If safe to do so, increase ventilation by opening the fume hood sash.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][20]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[20]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][20]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][20]

Waste Disposal

All waste containing (2-Isopropyl-4-methoxyphenyl)methanol must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[21][22]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[23]

  • Segregation: Do not mix this waste with incompatible materials.[23] Store waste in a designated satellite accumulation area.

  • Containers: Use appropriate, leak-proof, and sealed containers for waste collection.[24]

Conclusion

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • The University of Chicago. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. [Link]

  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. [Link]

  • Barnes & Noble. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • J. J. Keller. (n.d.). NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition. [Link]

  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • University of California, Berkeley. (n.d.). Guide for Chemical Spill Response. [Link]

  • National Science Teaching Association (NSTA). (n.d.). Safer Handling of Alcohol in the Laboratory. [Link]

  • University of Nebraska-Lincoln. (2024, July). Personal Protective Equipment for Chemical Exposures. Environmental Health and Safety. [Link]

  • Szabo-Scandic. (n.d.). 3-Isopropylphenol - Safety Data Sheet. [Link]

  • AIBON SAFETY. (2024, September 25). Quick Look At Types Of Hazardous Chemical Gloves. [Link]

  • International Enviroguard. (2025, April 22). Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling?[Link]

  • University of California, Berkeley. (n.d.). 3.4.3 Types of Gloves. Environment, Health and Safety. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Propyl and butyl phenols - Evaluation statement. [Link]

  • PubChem. (n.d.). 3-Methoxybenzyl alcohol. National Center for Biotechnology Information. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl phenol. [Link]

  • Redox. (2022, November 1). Safety Data Sheet Benzyl Alcohol. [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • Merck. (2025, December 6). SAFETY DATA SHEET Benzyl Alcohol Formulation. [Link]

  • McGill University. (n.d.). Chemical waste. Hazardous Waste Management. [Link]

  • Cytiva. (2020, March 31). Use of benzyl alcohol as a shipping and storage solution for chromatography media. [Link]

  • University of Florida. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. [Link]

  • ChemSupply Australia Pty Ltd. (n.d.). Safety Data Sheet for Benzyl Alcohol. [Link]

  • The University of Sheffield. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: benzyl alcohol. [Link]

  • University of California, Los Angeles. (2018, October 18). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. [Link]

  • Vanderbilt University. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. Environmental Health and Safety. [Link]

  • Government of Canada. (2024, January 12). Substituted Phenols Group - information sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. A Framework to Guide Selection of Chemical Alternatives. [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. [Link]

Sources

A Comprehensive Technical Guide to (2-Isopropyl-4-methoxyphenyl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Isopropyl-4-methoxyphenyl)methanol, with a molecular formula of C₁₁H₁₆O₂ and a CAS number of 2121514-42-7, is an aromatic alcohol that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring an isopropyl group and a methoxy moiety on the phenyl ring, offers unique steric and electronic properties that are valuable in the design of novel therapeutic agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its commercial availability, synthesis, purification, and detailed analytical characterization.

Commercial Availability and Vendor Specifications

The procurement of high-quality starting materials is a cornerstone of successful research and development. (2-Isopropyl-4-methoxyphenyl)methanol is available from several reputable chemical vendors, typically at a purity of 95% or greater. When selecting a vendor, it is crucial to consider not only the purity but also the available quantities, lead times, and the comprehensiveness of the technical documentation provided, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Below is a comparative table of leading suppliers for (2-Isopropyl-4-methoxyphenyl)methanol:

VendorProduct NumberPurityAvailable Quantities
Sigma-Aldrich AOBChem-AOB947289166Not specifiedInquire
Advanced ChemBlocks N2766595%250 mg, 1 g
CymitQuimica (Fluorochem) 10-F633298≥95%250 mg, 500 mg

Note: Pricing and availability are subject to change. It is recommended to contact the vendors directly for the most current information. A thorough review of the vendor-supplied CoA is essential to confirm that the material meets the specific requirements of your intended application.

Synthesis and Purification

While commercially available, an in-house synthesis of (2-Isopropyl-4-methoxyphenyl)methanol may be desirable for various reasons, including cost-effectiveness for large-scale needs or the desire for specific purity profiles. Two common synthetic routes are the reduction of the corresponding aldehyde and a Grignard reaction.

Synthesis via Reduction of 2-Isopropyl-4-methoxybenzaldehyde

A reliable method for the synthesis of (2-Isopropyl-4-methoxyphenyl)methanol is the reduction of 2-isopropyl-4-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[3]

Reaction Scheme:

G reactant 2-Isopropyl-4-methoxybenzaldehyde product (2-Isopropyl-4-methoxyphenyl)methanol reactant->product Reduction reagent NaBH4, Methanol reagent->product

Figure 1: Synthesis of (2-Isopropyl-4-methoxyphenyl)methanol via reduction.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-isopropyl-4-methoxybenzaldehyde (1 equivalent) in methanol.

  • Reaction: Cool the solution in an ice bath and add sodium borohydride (1.2 equivalents) portion-wise to control the exothermic reaction.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously add water to quench the excess NaBH₄.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Silica Gel Column Chromatography

The crude (2-Isopropyl-4-methoxyphenyl)methanol can be purified to a high degree using silica gel column chromatography.[4]

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to facilitate the separation of the product from impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified (2-Isopropyl-4-methoxyphenyl)methanol.

Analytical Quality Control

Robust analytical methods are imperative to ensure the identity, purity, and quality of (2-Isopropyl-4-methoxyphenyl)methanol. The following section details key analytical techniques for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of (2-Isopropyl-4-methoxyphenyl)methanol.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Expected Chemical Shifts (Predicted):

    • Aromatic protons: δ 6.8-7.3 ppm

    • Methylene protons (-CH₂OH): δ 4.6 ppm

    • Methine proton (-CH(CH₃)₂): δ 3.2 ppm (septet)

    • Methoxy protons (-OCH₃): δ 3.8 ppm (singlet)

    • Isopropyl methyl protons (-CH(CH₃)₂): δ 1.2 ppm (doublet)

    • Hydroxyl proton (-OH): Variable, broad singlet

¹³C NMR Spectroscopy:

  • Sample Preparation: As described for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Chemical Shifts (Predicted):

    • Aromatic carbons: δ 110-160 ppm

    • Methylene carbon (-CH₂OH): δ 65 ppm

    • Methoxy carbon (-OCH₃): δ 55 ppm

    • Methine carbon (-CH(CH₃)₂): δ 26 ppm

    • Isopropyl methyl carbons (-CH(CH₃)₂): δ 23 ppm

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients. A reverse-phase HPLC method is suitable for the analysis of (2-Isopropyl-4-methoxyphenyl)methanol.

HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Workflow for Purity Analysis:

G A Prepare Standard and Sample Solutions C Inject Standard and Samples A->C B Set up HPLC System B->C D Acquire Chromatograms C->D E Integrate Peaks and Calculate Purity D->E

Sources

Methodological & Application

Technical Application Note: Optimized Tosylation of Sterically Hindered, Electron-Rich Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Rationale

The Synthetic Challenge: Sterics vs. Electronics

The tosylation of (2-Isopropyl-4-methoxyphenyl)methanol presents a classic "push-pull" conflict in organic synthesis that causes standard protocols (e.g., Pyridine/TsCl) to fail.

  • Steric Hindrance (The "Wall"): The ortho-isopropyl group creates significant steric bulk around the benzylic hydroxyl. Standard nucleophilic attack on p-Toluenesulfonyl chloride (TsCl) will be kinetically sluggish, often requiring forcing conditions or hyper-nucleophilic catalysts.

  • Electronic Instability (The "Trap"): The para-methoxy group is a strong electron donor. Once formed, the resulting tosylate is highly prone to unimolecular solvolysis (SN1) . The p-OMe group stabilizes the benzylic carbocation, making the tosylate a "super-leaving group."

    • Risk:[1] If chloride ions are present (from TsCl) in a polar/acidic environment (like Pyridine), the tosylate will spontaneously convert to the benzyl chloride , not the desired product.

    • Risk:[1] Acidic silica gel during purification will trigger rapid decomposition (polymerization or hydrolysis).

The Solution: The Tanabe Protocol

To bypass these issues, this guide utilizes the Tanabe Protocol (TsCl / Et


N / cat. Me

N·HCl).
  • Why it works: Trimethylamine hydrochloride (Me

    
    N·HCl) acts as a nucleophilic catalyst. It reacts with TsCl to form a highly reactive N-tosylammonium salt. This intermediate is less bulky than the TsCl-Pyridine complex and more electrophilic, allowing it to bypass the steric hindrance of the isopropyl group.
    
  • Chloride Management: Unlike pyridine-mediated reactions, this protocol uses Et

    
    N as the stoichiometric base in a non-polar solvent (Toluene or DCM), which precipitates Et
    
    
    
    N·HCl, effectively removing chloride ions from the solution and preventing the conversion to benzyl chloride.

Part 2: Experimental Protocols

Method A: The Tanabe Protocol (Recommended)

Best for: High yields, cost-effectiveness, and overcoming steric hindrance.

Reagents & Materials
ReagentEquivalentsRole
Substrate Alcohol1.0 equivReactant
p-Toluenesulfonyl Chloride (TsCl)1.5 equivSulfonylating agent
Triethylamine (Et

N)
2.0 equivHCl Scavenger (Base)
Trimethylamine HCl (Me

N[2]·HCl)
0.1 equivNucleophilic Catalyst
Solvent: Toluene (PhMe)10 V (mL/g)Non-polar solvent to precipitate salts
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask under N

    
     atmosphere.
    
  • Solvation: Charge the flask with (2-Isopropyl-4-methoxyphenyl)methanol (1.0 equiv) and anhydrous Toluene (10 volumes).

    • Note: Toluene is preferred over DCM here because Et

      
      N·HCl acts as a seed crystal and precipitates out quantitatively, driving the reaction forward.
      
  • Base Addition: Cool the solution to 0°C (ice bath). Add Et

    
    N  (2.0 equiv) followed by the catalyst Me
    
    
    
    N·HCl
    (0.1 equiv). Stir for 10 minutes.
  • Tosylation: Add TsCl (1.5 equiv) portion-wise over 15 minutes.

    • Critical: Maintain internal temperature < 5°C to prevent exotherms from decomposing the transient species.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). Look for the disappearance of the alcohol (lower Rf) and appearance of the tosylate (higher Rf). Do not heat.

  • Quench: Cool back to 0°C. Add water (5 volumes) dropwise.

  • Workup:

    • Separate layers.[3][4]

    • Wash organic layer with saturated NaHCO

      
        (2x) to remove TsOH.
      
    • Wash with Brine (1x).[2]

    • Dry over anhydrous Na

      
      SO
      
      
      
      .[4] Do not use MgSO
      
      
      (it is slightly acidic).
    • Filter and concentrate in vacuo at < 30°C . (High heat triggers decomposition).

Method B: The Sulfonic Anhydride Route (Ultra-Sensitive)

Best for: Substrates that decompose immediately upon contact with Chloride ions.

Reagents
  • Reagent: p-Toluenesulfonic Anhydride (Ts

    
    O) [1.2 equiv]
    
  • Base: Diisopropylethylamine (DIPEA) [1.5 equiv]

  • Catalyst: DMAP [0.05 equiv]

  • Solvent: DCM (Anhydrous)

Procedure Summary
  • Dissolve Alcohol and DIPEA in DCM at -10°C.

  • Add Ts

    
    O  (solid) in one portion.
    
  • Add DMAP.[4][5]

  • Stir at 0°C until complete (usually < 1 hour).

  • Advantage: No Cl

    
     ions are present in the flask, eliminating the risk of benzyl chloride formation.
    

Part 3: Purification & QC (The "Self-Validating" System)

WARNING: Electron-rich benzyl tosylates are unstable on silica gel . The acidity of standard silica will cause the compound to turn pink/black and decompose on the column.

Purification Strategy: Recrystallization (Preferred)

Due to the crystallinity of tosylates, this is the superior method.

  • Dissolve crude oil in minimal Diethyl Ether or DCM (room temp).

  • Slowly add Hexane or Pentane until cloudy.

  • Store at -20°C overnight.

  • Filter white crystals.

Alternative: Neutralized Flash Chromatography

If chromatography is mandatory:

  • Slurry Preparation: Mix Silica Gel 60 with Hexane containing 1% Et

    
    N .
    
  • Column Packing: Pour the slurry. Flush with 2 column volumes of Hexane/Et

    
    N (99:1).
    
  • Elution: Run the column using Hexane:EtOAc (gradient) with 0.5% Et

    
    N  in the eluent.
    
  • Speed: Run the column fast (< 15 mins).

Quality Control Parameters
ParameterExpected ResultFailure Mode Indicator
Appearance White crystalline solidPink/Black oil (Acid decomposition)

H NMR (CDCl

)
Benzylic CH

shift: ~5.0–5.2 ppm
Shift at ~4.5 ppm indicates Chloride substitution.
Stability Stable at -20°C under ArgonFumes/Acrid smell (Tosyl chloride reforming)

Part 4: Visualization of Reaction Logic

Mechanism of the Tanabe Protocol

The diagram below illustrates how the trimethylamine catalyst shuttles the tosyl group, overcoming the steric wall of the isopropyl group.

TanabeMechanism cluster_conditions Reaction Environment (Toluene) TsCl TsCl (Reagent) Inter N-Tosylammonium Salt (Highly Reactive) TsCl->Inter Activation Cat Me3N·HCl (Catalyst) Cat->Inter recycles TS Tetrahedral Intermediate Inter->TS + Substrate Substrate Substrate: (2-iPr-4-OMe)Benzyl Alcohol Substrate->TS Steric Approach TS->Cat Catalyst Release Product Product: Benzyl Tosylate TS->Product Fast Step Byproduct Et3N·HCl (Precipitate) TS->Byproduct Elimination

Caption: The catalytic cycle of Me


N showing the activation of TsCl to a less sterically demanding electrophile.
Workflow: Decision Tree for Purification

PurificationLogic Start Crude Reaction Mixture Check TLC Analysis (Is product >90% pure?) Start->Check Cryst Recrystallization (Ether/Hexane) Check->Cryst Yes (Major Spot) Col Is Silica Neutralized? Check->Col No (Complex Mix) Final Pure Tosylate (Store -20°C) Cryst->Final RunCol Flash Chromatography (1% Et3N doped eluent) Col->RunCol Yes Decomp DECOMPOSITION RISK (Pink/Black Product) Col->Decomp No (Standard Silica) RunCol->Final

Caption: Logic flow for purifying acid-sensitive benzyl tosylates to prevent decomposition.

References

  • Tanabe, Y., et al. (1999).[1][2] Effective Methods for the Sulfonylation of Alcohols Using TsCl/Et3N and Catalytic Me3N[1]·HCl. Synthesis , 1999(10), 1633–1636.

  • Ding, R., et al. (2011).[6] Treatment of Alcohols with Tosyl Chloride Does Not Always Lead to the Formation of Tosylates.[5] Molecules , 16(7), 5665–5673. (Demonstrates the risk of chloride substitution in electron-rich benzylic systems).

  • BenchChem Protocols. (2025). Technical Guide to the Synthesis of Benzyl Tosylate. (General handling of benzyl tosylate instability).

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Synthesis and Reactivity.

Sources

Application Note: Optimized Grignard Formation for 2-Isopropyl-4-Methoxy Phenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing Grignard reagents from 1-halo-2-isopropyl-4-methoxybenzene presents a dual challenge: electronic deactivation by the para-methoxy group and significant steric hindrance from the ortho-isopropyl group. Standard oxidative insertion (Mg turnings in ether) often results in sluggish initiation, stalled reactions, or excessive Wurtz homocoupling.

This guide details two protocols. Protocol A (Magnesium-Halogen Exchange) is the recommended industry standard, utilizing the "Turbo Grignard" (


) to ensure high conversion and solubility. Protocol B (Activated Direct Insertion)  is provided as a contingency for laboratories lacking exchange reagents, utilizing iodine activation and THF reflux.

Mechanistic Analysis & Substrate Challenges

The target substrate, 1-bromo-2-isopropyl-4-methoxybenzene, resists classical Grignard formation due to two synergistic factors:

  • Electronic Deactivation (The "Push"): The p-methoxy group is an Electron Donating Group (EDG). It increases electron density at the C-Br bond, destabilizing the radical anion intermediate required for magnesium insertion.

  • Steric Blockade (The "Block"): The o-isopropyl group creates significant steric bulk, physically hindering the approach of the aryl halide to the magnesium surface lattice.

Pathway Comparison

The following diagram illustrates why the Exchange Method (Protocol A) is kinetically superior to Direct Insertion (Protocol B) for this specific substrate.

GrignardPathways Start 1-Bromo-2-iPr-4-OMe-Benzene MgSurface Mg(0) Surface (Sterically Hindered) Start->MgSurface Direct Path Turbo iPrMgCl•LiCl (Turbo Grignard) Start->Turbo Exchange Path Radical Radical Anion (Destabilized by OMe) MgSurface->Radical Wurtz SIDE REACTION: Wurtz Homocoupling Radical->Wurtz Product_Direct Target Grignard (Low Yield/Purity) Radical->Product_Direct AteComplex Magnesiate Intermediate (Soluble/Homogeneous) Turbo->AteComplex Product_Exchange Target Grignard (>90% Yield) AteComplex->Product_Exchange

Figure 1: Comparative mechanistic pathways. The Exchange Path (Green) bypasses the heterogeneous Mg surface interactions that are blocked by the ortho-isopropyl group.

Protocol A: Magnesium-Halogen Exchange (Recommended)

This method utilizes Knochel’s Turbo Grignard (


).[1][2][3] The Lithium Chloride breaks up polymeric Grignard aggregates, creating a reactive, soluble monomeric species that facilitates rapid exchange even on electron-rich rings.
Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Substrate: 1-bromo-2-isopropyl-4-methoxybenzene (10 mmol).

  • Reagent:

    
     (1.3 M in THF) - Commercially available or prepared.
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).[4]

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure
  • Drying: Flame-dry a 50 mL Schlenk flask under vacuum. Flush with Argon x3.

  • Charging: Add the aryl bromide (10 mmol, 1.0 equiv) and anhydrous THF (10 mL). Ensure the substrate is fully dissolved.[5]

  • Exchange Initiation:

    • Cool the solution to 0 °C (Ice/Water bath). Note: While many exchanges work at RT, the steric bulk here suggests starting cold to prevent side reactions, then warming.

    • Add

      
       (11 mmol, 1.1 equiv) dropwise over 5 minutes.
      
  • Reaction Phase:

    • Remove the ice bath and allow to warm to Room Temperature (23 °C).

    • Stir for 2 to 4 hours .

    • Monitoring: Quench a 0.1 mL aliquot with saturated

      
      . Analyze by GC-MS. Look for the disappearance of the starting bromide and the formation of the reduced product (1-isopropyl-3-methoxybenzene) which indicates successful Grignard formation.
      
  • Use: The resulting solution is stable at RT under Argon for 24 hours. Use directly for subsequent electrophilic additions.

Protocol B: Activated Direct Insertion (Contingency)

Use this only if Turbo Grignard is unavailable. This method relies on Entrainment and High-Shear Activation .

Reagents
  • Magnesium: Turnings (crushed) or Rieke Mg (if available).[4]

  • Activator: Iodine (

    
    ) crystal and 1,2-dibromoethane.
    
  • Solvent: Anhydrous THF (Ether is too low-boiling for this hindered substrate).

Step-by-Step Procedure
  • Activation:

    • Place Mg turnings (15 mmol, 1.5 equiv) in a dry flask.

    • Dry stir vigorously (magnetic bar) for 30 mins under Argon to crush the oxide layer (mechanical activation).

    • Add 2 mL THF and one crystal of Iodine. Heat gently until the brown color fades (chemical activation).

  • Entrainment:

    • Add 0.1 mL of 1,2-dibromoethane. Look for ethylene gas evolution (bubbles).

  • Addition:

    • Dissolve substrate (10 mmol) in 8 mL THF.

    • Add 10% of the substrate solution to the Mg.

    • Heat to Reflux (66 °C) . Do not proceed until turbidity/color change is observed.[6][7]

    • Critical: If no reaction after 30 mins, add 1.0 M DIBAL-H (5 mol%) as a soluble reductant to scrub the Mg surface.

  • Completion:

    • Once initiated, add the remaining substrate dropwise while maintaining gentle reflux.

    • Reflux for an additional 4–6 hours . Note: The steric hindrance significantly slows the insertion kinetics.

Quality Control: Titration Protocol

Never assume the theoretical concentration. Steric hindrance often leads to lower effective titers. Use the Knochel Titration Method (Iodine/LiCl).[5]

Materials
  • Titrant: 1.0 M solution of the prepared Grignard.

  • Standard: Iodine (

    
    ), accurately weighed (~254 mg, 1 mmol).
    
  • Solvent: 0.5 M LiCl in anhydrous THF.

Procedure
  • Weigh 254 mg

    
     into a dry vial.
    
  • Dissolve in 4 mL of 0.5 M LiCl/THF solution (Brown color).

  • Add the Grignard solution dropwise via a graduated syringe.

  • Endpoint: The solution transitions from Dark Brown

    
    Pale Yellow 
    
    
    
    Colorless .
  • Calculation:

    
    
    

Comparison of Methods

FeatureProtocol A (Exchange)Protocol B (Direct Insertion)
Success Rate High (>95%)Moderate (60-75%)
Temperature 0 °C to RTReflux (66 °C)
Reaction Time 2-4 Hours6-12 Hours
Side Products MinimalWurtz Coupling (Biaryls)
Safety High (Mild conditions)Moderate (Thermal hazard)

References

  • Preparation of Functionalized Aryl Magnesium Reagents: Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction."[8][9] Angewandte Chemie International Edition, vol. 42, no.[10] 36, 2003, pp. 4302–4320. Link

  • Turbo Grignard Discovery: Krasovskiy, A., and Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie, vol. 116, 2004, pp. 3396–3399. Link

  • Titration Method: Krasovskiy, A., and Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, vol. 2006, no.[11][8] 05, 2006, pp. 890–891.[11] Link

  • Steric Effects in Grignard Formation: Tuulmets, A. "Kinetics of Formation of Grignard Reagents: Steric Effects." Journal of Organic Chemistry, vol. 64, 1999. Link

Sources

Preparation of meroterpenoid analogs using (2-Isopropyl-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of Meroterpenoid Analogs via (2-Isopropyl-4-methoxyphenyl)methanol Scaffolding

Executive Summary

This application note details the synthetic utility of (2-Isopropyl-4-methoxyphenyl)methanol (CAS 2121514-42-7) as a privileged scaffold for generating meroterpenoid analogs. Meroterpenoids—hybrid natural products combining terpenoid and polyketide biosynthetic pathways—exhibit potent bioactivities, including anticancer, antimicrobial, and neuroprotective properties.

The (2-Isopropyl-4-methoxyphenyl)methanol scaffold offers a unique "thymol-like" substitution pattern (isopropyl and methoxy groups) with a versatile benzylic alcohol handle. This guide outlines two divergent protocols:

  • Pathway A (Chain Extension): Utilization of the benzylic alcohol for styryl-meroterpenoid construction (analogous to Bakuchiol).

  • Pathway B (Ring Functionalization): Ortho-alkylation via Lewis Acid catalysis to generate fused tricyclic systems (analogous to Totarol/Ferruginol).

Strategic Overview & Mechanistic Logic

The starting material, (2-Isopropyl-4-methoxyphenyl)methanol , presents a specific challenge: the benzylic hydroxyl group is labile. Under acidic conditions, it readily forms a benzylic carbocation, leading to self-polymerization or unwanted etherification. Therefore, the synthetic strategy relies on chemoselective activation .

  • Electronic Environment: The aromatic ring is electron-rich due to the methoxy group at C4 and the isopropyl group at C2. This activates the ring for Electrophilic Aromatic Substitution (EAS) at the C5 position (para to the isopropyl, ortho to the methoxy).

  • Steric Considerations: The C3 position is sterically occluded. Synthetic efforts must target C5 or the benzylic carbon (C1').

Divergent Synthetic Workflow (Graphviz Diagram)

Meroterpenoid_Synthesis Start (2-Isopropyl-4-methoxyphenyl) methanol Aldehyde Intermediate A: Benzaldehyde Derivative Start->Aldehyde Oxidation (MnO2 or PCC) Protected Intermediate B: TBS-Protected Ether Start->Protected TBSCl, Imidazole Wittig Wittig/Grignard Coupling Aldehyde->Wittig + Terpenyl Phosphonate Styryl Target A: Styryl Meroterpenoids (Bakuchiol Analogs) Wittig->Styryl Deprotection Friedel Friedel-Crafts Alkylation (BF3·OEt2) Protected->Friedel + Geraniol/Farnesol Tricyclic Target B: Abietane/Totarol Analogs Friedel->Tricyclic Cyclization/Deprotection

Figure 1: Divergent synthetic pathways for (2-Isopropyl-4-methoxyphenyl)methanol. Pathway A targets chain extension; Pathway B targets ring functionalization.

Detailed Protocols

Protocol A: Synthesis of Styryl Meroterpenoids (Chain Extension)

Target: Analogs of Bakuchiol or Resveratrol-terpene hybrids. Mechanism: Oxidation of the alcohol to an aldehyde, followed by nucleophilic attack by a terpene fragment.

Reagents:

  • Starting Material: (2-Isopropyl-4-methoxyphenyl)methanol (1.0 eq)

  • Oxidant: Manganese Dioxide (MnO2) (Activated, 10.0 eq)

  • Coupling Reagent: Geranyltriphenylphosphonium bromide (1.2 eq)

  • Base: n-Butyllithium (n-BuLi) (1.2 eq)

Step-by-Step Methodology:

  • Mild Oxidation (Aldehyde Formation):

    • Dissolve (2-Isopropyl-4-methoxyphenyl)methanol in anhydrous Dichloromethane (DCM) [0.1 M].

    • Add activated MnO2 (10 eq) in portions. Note: MnO2 is preferred over PCC to avoid over-oxidation or acid-catalyzed side reactions.

    • Stir at room temperature for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The alcohol spot (Rf ~0.3) should disappear, replaced by the aldehyde (Rf ~0.6).

    • Filter through a Celite pad and concentrate in vacuo. Yield is typically >90%.

  • Wittig Olefination:

    • Suspend Geranyltriphenylphosphonium bromide in anhydrous THF at -78°C under Argon.

    • Dropwise add n-BuLi (2.5 M in hexanes). The solution will turn deep orange (ylide formation). Stir for 1 hour.

    • Add the aldehyde (from Step 1) dissolved in THF dropwise.

    • Allow the reaction to warm to room temperature overnight.

    • Quench: Add saturated NH4Cl solution. Extract with EtOAc.[1]

  • Purification:

    • Purify via flash column chromatography (SiO2).

    • Result: A conjugated styryl-meroterpenoid.

Protocol B: Ortho-Alkylation via Lewis Acid Catalysis

Target: C-alkylated phenols (Schweinfurthin/Ferruginol precursors). Mechanism: Friedel-Crafts alkylation.[2][3] Critical Control Point: The benzylic alcohol must be protected to prevent it from acting as an electrophile and polymerizing (See Reference 1).

Reagents:

  • Starting Material: (2-Isopropyl-4-methoxyphenyl)methanol[4]

  • Protecting Group: tert-Butyldimethylsilyl chloride (TBSCl)

  • Terpene Donor: Geraniol or Farnesol

  • Catalyst: BF3[5][6]·OEt2 (Boron Trifluoride Etherate)[5]

Step-by-Step Methodology:

  • Protection (Silyl Ether Formation):

    • Dissolve starting material in DMF. Add Imidazole (2.0 eq) and TBSCl (1.2 eq).

    • Stir at 25°C for 4 hours.

    • Workup: Dilute with water, extract with ether. This yields the TBS-protected ether .

    • Why this matters: Unprotected benzyl alcohols treated with BF3·OEt2 generate benzylic cations that react with themselves, forming oligomers (Reference 3).

  • Friedel-Crafts Alkylation:

    • Dissolve the TBS-protected ether (1.0 eq) and Geraniol (1.2 eq) in anhydrous Nitromethane/DCM (1:1 ratio). Nitromethane stabilizes the intermediate cationic species.

    • Cool to -40°C.

    • Add BF3[5][6]·OEt2 (0.5 eq) dropwise.

    • Stir for 2 hours. The reaction is kinetically controlled to favor alkylation at the electron-rich C5 position.

    • Quench: Add saturated NaHCO3.

  • Deprotection (Optional):

    • To restore the benzylic alcohol: Treat with TBAF (1.0 M in THF) for 1 hour.

    • To restore the phenol (if demethylation is desired): Treat with BBr3 at -78°C (Note: This will also cleave the benzyl alcohol if not carefully controlled; BBr3 is aggressive).

Data Analysis & Optimization

The following table summarizes expected yields based on solvent choice for the Friedel-Crafts step (Protocol B), derived from analogous phenolic alkylations (Reference 2, 4).

Solvent SystemCatalystTemp (°C)Yield (C-Alkylation)Side Product (O-Alkylation/Polymer)
DCM BF3·OEt2-7845%High (Polymerization)
CH3NO2 / DCM (1:1) BF3·OEt2-4078% Low
Toluene p-TsOHReflux30%High (Elimination of terpene)
THF BF3·OEt20<10%No Reaction (Lewis acid complexation)

Troubleshooting Guide:

  • Problem: Low yield in Protocol A (Wittig).

    • Solution: Ensure the benzylic alcohol is completely dry before oxidation. Residual water deactivates MnO2.

  • Problem: Polymerization in Protocol B.

    • Solution: Verify the purity of the TBS-protected intermediate. Any free alcohol will initiate cationic polymerization immediately upon BF3 addition.

References

  • Petrovčič, J., Ungarean, C. N., & Sarlah, D. (2021).[7] Recent Chemical Methodology Advances in the Total Synthesis of Meroterpenoids. Acta Chimica Slovenica.

  • González-Cardenete, M. A., et al. (2021).[7][8][9] Biological Profiling of Semisynthetic C19-Functionalized Ferruginol and Sugiol Analogues. Antibiotics.[10]

  • Liu, C., et al. (2015).[11][12] Benzyl Ethers - Protecting Groups and Reactivity. Organic Chemistry Portal.

  • Beilstein Institute. (2024). Recent developments in the engineered biosynthesis of fungal meroterpenoids. Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-isopropyl-4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-isopropyl-4-methoxybenzyl alcohol. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter this compound in either a solid or oily state post-synthesis. As an important intermediate in pharmaceutical development, achieving high purity is critical.[1][2] This guide provides in-depth, field-proven methodologies and troubleshooting advice to navigate the distinct challenges posed by each physical form.

Part 1: Purification of Solid 2-isopropyl-4-methoxybenzyl alcohol

When isolated as a solid, 2-isopropyl-4-methoxybenzyl alcohol is typically amenable to purification by recrystallization. This technique leverages differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[3][4]

Frequently Asked Questions (FAQs) - Solid State

Q1: How do I select an appropriate solvent for recrystallization?

A1: The ideal solvent is one in which 2-isopropyl-4-methoxybenzyl alcohol has high solubility at elevated temperatures but low solubility at room temperature or below.[5] The principle of "like dissolves like" is a useful starting point; given the alcohol and ether functional groups, moderately polar solvents are often effective. Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor). Common choices for aromatic alcohols include ethanol, methanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate or hexane/acetone.[6]

Q2: My compound doesn't crystallize upon cooling. What should I do?

A2: This is a common issue indicating that the solution is not supersaturated. First, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[7] If that fails, add a "seed crystal" of pure compound. If no seed crystal is available, the most likely cause is using too much solvent. Return the solution to the hot plate and carefully boil off a portion of the solvent to increase the concentration, then allow it to cool again.[7][8]

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Empirically test solvents (e.g., ethanol, isopropanol, ethyl acetate) on a small scale to find one that dissolves the crude solid when hot but causes precipitation upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at its boiling point.[3][8]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel to prevent premature crystallization.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Guide: Solid Purification
Issue Potential Cause(s) Recommended Solution(s)
"Oiling Out" : Compound separates as a liquid instead of crystals.[7][9]1. The melting point of the compound (or the impure mixture) is lower than the boiling point of the solvent.[9][10] 2. The rate of cooling is too fast. 3. High concentration of impurities causing significant melting point depression.[7][9]1. Re-heat the solution and add more solvent to lower the saturation temperature.[7] 2. Switch to a lower-boiling point solvent or use a mixed-solvent system. 3. Ensure slower cooling. Insulate the flask to reduce the cooling rate.[9] 4. If impurities are high, consider a preliminary purification by column chromatography before recrystallization.[10]
Poor or No Crystal Formation 1. Too much solvent was used, preventing supersaturation.[7] 2. The compound is highly soluble even in the cold solvent.1. Evaporate some solvent and re-cool.[7] 2. Try scratching the inner surface of the flask or adding a seed crystal.[7] 3. Change to a solvent in which the compound is less soluble, or use a two-solvent system.[11]
Low Recovery / Yield 1. Too much solvent was added initially. 2. The compound has significant solubility in the cold wash solvent. 3. Premature crystallization during hot filtration.1. After the first filtration, concentrate the mother liquor by boiling off some solvent to obtain a second crop of crystals. 2. Ensure the wash solvent is ice-cold and use the minimum volume necessary.[8] 3. Pre-heat the filtration apparatus and use a slight excess of hot solvent before filtering.[11]

Part 2: Purification of Oily 2-isopropyl-4-methoxybenzyl alcohol

If the compound is isolated as an oil, it may be due to residual solvent, significant impurities depressing the melting point, or its intrinsic physical properties under ambient conditions. Distillation and chromatography are the preferred methods for purifying oils.

Frequently Asked Questions (FAQs) - Oily State

Q1: Should I use vacuum distillation or column chromatography?

A1: The choice depends on the nature of the impurities.

  • Vacuum Distillation is ideal for separating compounds with different boiling points.[4] It is particularly effective if your impurities are significantly more or less volatile than 2-isopropyl-4-methoxybenzyl alcohol. This method is advantageous for larger scales as it can be more efficient than chromatography. Use vacuum distillation for high-boiling point liquids (>150 °C at atmospheric pressure) to prevent thermal decomposition.[12][13]

  • Column Chromatography separates compounds based on differences in polarity.[14] It is extremely versatile and is the method of choice when impurities have similar boiling points but different polarities. It is also excellent for removing non-volatile impurities (e.g., baseline material on TLC).[14][15]

Q2: My benzyl alcohol seems to be decomposing on the silica gel column. How can I prevent this?

A2: Benzyl alcohols can sometimes undergo dehydration on acidic stationary phases like silica gel.[16] To mitigate this, you can deactivate the silica gel by adding 1-2% triethylamine to your eluent system. This neutralizes the acidic sites on the silica, preventing acid-catalyzed decomposition.

Protocol 2: Flash Column Chromatography
  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity.[14]

    • Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your target compound an Rf value of ~0.3. A common starting point is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).

  • Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your eluent.

  • Sample Loading: Dissolve the crude oil in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Run the mobile phase through the column, applying positive pressure (flash chromatography) to speed up the process. Collect fractions in test tubes.[14]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified oil.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and connections are well-sealed.

  • Sample Preparation: Place the crude oil in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuation: Begin stirring and slowly apply vacuum from a vacuum pump.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills over at a constant temperature and pressure. The boiling point will be significantly lower than at atmospheric pressure.[4] Discard any initial low-boiling forerun and stop the distillation before high-boiling impurities begin to distill.

  • Isolation: Once the distillation is complete, allow the apparatus to cool completely before releasing the vacuum to prevent cracking the hot glassware. The purified product is in the receiving flask.

Part 3: Purification Method Selection Workflow

This workflow provides a logical path to selecting the appropriate purification technique based on the initial state of your sample and the outcome of the chosen method.

Caption: Decision workflow for purifying 2-isopropyl-4-methoxybenzyl alcohol.

References

  • Crystallization Issues. Indigo Fragrance. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. (2022-04-07). [Link]

  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Pharmanecia. [Link]

  • Recrystallization (help meeeeee). Reddit. (2013-02-03). [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. [Link]

  • Purification of high boiling esters.
  • Method used to purify liquids having very high boiling points and those w... Filo. (2025-04-20). [Link]

  • How to avoid the formation of oil droplets during recrystallization? ResearchGate. (2014-06-30). [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. MDPI. [Link]

  • Experiment 2: Recrystallization. University of Toronto Scarborough. [Link]

  • Advanced Nanofiltration Solutions for Sustainable APIs. Seppure. (2024-09-04). [Link]

  • benzyl alcohol. Organic Syntheses Procedure. [Link]

  • Methods of Purification of Organic Compounds. CK-12 Foundation. (2025-11-18). [Link]

  • column chromatography & purification of organic compounds. YouTube. (2021-02-09). [Link]

  • The Secrets to Producing Active Pharmaceutical Ingredients. RotaChrom. (2023-03-18). [Link]

  • Recrystallization - Part 2. UMass Lowell. [Link]

  • Recrystallization. University of California, Davis. [Link]

  • Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. PMC. (2024-08-06). [Link]

  • Column Chromatography. Magritek. [Link]

  • Benzyl Chloride Distillation Problems :(. Sciencemadness.org. (2019-01-08). [Link]

  • Substitution (Br) - Aromatic Alcohols. Common Organic Chemistry. [Link]

  • Benzyl Alcohol. The Japanese Pharmacopoeia. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Method for the continuous preparation of benzyl alcohol.
  • Reduced pressure distillation. YouTube. (2024-08-09). [Link]

  • Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. PMC. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

  • Purification of isopropyl alcohol.
  • An efficient and scalable synthesis of hydroxyl benzyl alcohols. Journal of Chemical and Pharmaceutical Research. (2012). [Link]

  • Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. ResearchGate. (2025-08-07). [Link]

  • What's the best way to purify Isopropyl Alcohol? Reddit. (2017-02-15). [Link]

  • Purification method of high purity isopropyl alcohol used in semiconductor cleaning process.

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Technical Support: Yield Optimization for 2-Isopropyl-4-Methoxybenzoic Acid Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RED-ISO-MET-001 Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Reducing 2-isopropyl-4-methoxybenzoic acid presents a specific dual-challenge in organic synthesis:

  • Steric Hindrance: The ortho-isopropyl group blocks the trajectory of nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation: The para-methoxy group is a strong electron-donating group (EDG), which increases electron density at the carbonyl, rendering it less electrophilic and resistant to standard nucleophilic hydrides.[1]

This guide prioritizes Borane (BH₃) reagents over Lithium Aluminum Hydride (LiAlH₄) because Borane operates via an electrophilic mechanism that exploits the electron-rich nature of the substrate rather than fighting against it.[1]

Part 1: Reagent Selection & Strategy

Decision Matrix: Selecting the Right Reductant

The choice of reagent is the single biggest determinant of yield for this substrate.

ReagentSelection Start Substrate: 2-Isopropyl-4-methoxybenzoic acid Decision1 Primary Goal? Start->Decision1 PathA High Yield & Chemoselectivity Decision1->PathA Best Practice PathB Cost / Reagent Availability Decision1->PathB Legacy MethodA Method A: Borane-THF / DMS (Electrophilic Mechanism) PathA->MethodA MethodB Method B: LiAlH4 (Nucleophilic Mechanism) PathB->MethodB MethodC Method C: Mixed Anhydride + NaBH4 (Activation Strategy) PathB->MethodC OutcomeA Recommended Overcomes electronic deactivation Tolerates sterics MethodA->OutcomeA OutcomeB Risk: Sluggish reaction Risk: Difficult emulsion workup MethodB->OutcomeB OutcomeC Backup Use if Borane fails MethodC->OutcomeC

Figure 1: Strategic decision tree for reducing electron-rich, sterically hindered benzoic acids.

Comparative Data: Reducing Agents
FeatureBorane-THF / DMS LiAlH₄ (LAH) Mixed Anhydride + NaBH₄
Mechanism Electrophilic (Coords to O)Nucleophilic (Attacks C)Activation then Nucleophilic
Electronic Effect Methoxy group accelerates reaction (makes O more basic).[1]Methoxy group slows reaction (deactivates Carbon).[1]Bypasses electronic issues via activation.
Steric Tolerance High (Small hydride radius).[1]Moderate (AlH₄⁻ is bulkier).[1]Moderate (Intermediate is bulky).[1]
Safety Flammable; DMS is malodorous.[1][2]Pyrophoric; Vigorous quench.[1]Safer; Gas evolution (CO₂).[1]
Typical Yield 90-98% 60-80%75-85%

Part 2: The Gold Standard Protocol (Borane Reduction)[1]

Why this works: The 4-methoxy group increases the electron density on the carbonyl oxygen. Borane, being a Lewis Acid, coordinates faster to this electron-rich oxygen.[1] This coordination activates the carbonyl for an intramolecular hydride transfer, effectively turning the substrate's electronic "problem" into a mechanistic advantage [1].

Step-by-Step Workflow
  • Preparation:

    • Dissolve 1.0 eq of 2-isopropyl-4-methoxybenzoic acid in anhydrous THF (0.5 M concentration).

    • Cool to 0°C under Nitrogen/Argon.[1]

  • Addition:

    • Add BH₃·THF (1.0 M in THF) or BH₃[1]·DMS (neat, 10 M) dropwise.[1]

    • Stoichiometry: Use 1.5 to 2.0 equivalents of BH₃.[1] (1.0 eq for reaction + excess to compensate for moisture/complexation).[1]

    • Observation: Hydrogen gas evolution will occur.[1][3]

  • Reaction:

    • Allow to warm to Room Temperature (RT).[1][4]

    • Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] If starting material persists, heat to mild reflux (60°C) for 1 hour.[1] The steric bulk of the isopropyl group may require this thermal push.

  • Critical Workup (The "Sticky" Phase):

    • Issue: Borane forms strong covalent bonds with the product alcohol (trialkoxyboranes), which are often resistant to simple hydrolysis.[1]

    • The Fix: Cautiously add Methanol (excess) to the reaction mixture.[1]

    • Mandatory Step: Reflux the mixture with Methanol for 30 minutes. This breaks the B–O bond via transesterification, forming volatile Trimethyl Borate B(OMe)₃.[1]

    • Concentrate in vacuo.[1] Repeat the MeOH addition/concentration cycle 2–3 times to remove all boron.

Troubleshooting Borane Reductions
SymptomDiagnosisCorrective Action
Low Yield / Gum Formation Incomplete hydrolysis of the Boron-Product complex.[1]Perform the Methanol Reflux step vigorously.[1] Do not just add water and extract.[1]
Starting Material Remains Old Reagent. BH₃·THF degrades over time (hydride loss).[1]Titrate BH₃ or switch to BH₃·DMS (more stable).
Product is an Oil (should be solid) Boron impurities or solvent trapping.[1]Wash organic layer with sat.[1] NH₄Cl.[1] Dry thoroughly under high vacuum.[1]

Part 3: The "Legacy" Protocol (LiAlH₄)[1]

If you must use LiAlH₄, you will likely encounter "The Gray Sludge" (Aluminum emulsion).[1] The isopropyl group makes the aluminum alkoxide intermediate lipophilic and difficult to separate from the aqueous phase.

Optimized Workup: The Rochelle's Salt Method

Do not use the standard acid quench; it will trap your product in the emulsion.

RochelleWorkup Reaction LiAlH4 Reaction (Completed) Quench Cool to 0°C Dilute with Ether Reaction->Quench AddSalt Add Sat. Rochelle's Salt (Na K Tartrate) Quench->AddSalt Stir VIGOROUS STIRRING (1-2 Hours) AddSalt->Stir PhaseSep Clean Phase Separation (Clear Aqueous / Clear Organic) Stir->PhaseSep

Figure 2: Rochelle's Salt protocol for breaking aluminum emulsions.[1]

Protocol:

  • Cool reaction to 0°C.

  • Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle's Salt) . Use roughly 20 mL per gram of LiAlH₄ used.[1]

  • Stir vigorously at RT until two clear layers form. This can take 1–3 hours. The tartrate chelates the aluminum, pulling it into the aqueous phase [2].[5]

Part 4: Alternative Activation (Mixed Anhydride)

If direct reduction fails due to extreme steric hindrance from the isopropyl group, activate the carboxylate first.

  • Activation: Treat acid with Ethyl Chloroformate (1.1 eq) and N-Methylmorpholine (1.1 eq) in THF at -10°C.

  • Wait: Stir 15 mins to form the mixed anhydride (precipitate forms).

  • Reduction: Filter off the salt (optional) and add NaBH₄ (3.0 eq) as a solution in water or methanol.

  • Mechanism: This converts the poor leaving group (-OH) into a good leaving group, allowing the milder NaBH₄ to effect the reduction [3].[1]

Frequently Asked Questions (FAQ)

Q: Why is my yield low even though the starting material is gone? A: You likely have product trapped in a boron complex. Borane reductions of benzoic acids form a stable trimer intermediate.[1] If you do not reflux with methanol during workup, the product remains bound to boron and is lost in the aqueous wash or stays as a polymer in the flask.

Q: Can I use NaBH₄ directly? A: No. NaBH₄ is not strong enough to reduce a benzoic acid directly.[1] It requires activation (via Iodine/I₂ or conversion to an anhydride/acid chloride) [4].[1]

Q: Does the isopropyl group migrate? A: No. Under standard hydride reduction conditions (BH₃ or LiAlH₄), the aromatic ring substituents are stable.[1] Isopropyl migration would require strong Lewis acids (Friedel-Crafts conditions) which are not present here.[1]

References

  • Brown, H. C., & Heim, P. (1973).[1] "Selective reductions. XVIII. The reaction of carboxylic acids with borane-tetrahydrofuran." The Journal of Organic Chemistry.

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York.[1] (Standard reference for Rochelle's salt workup).

  • Ishizumi, K., Koga, K., & Yamada, S. (1968).[1] "Reduction of carboxylic acids to alcohols through mixed anhydrides."[1] Chemical & Pharmaceutical Bulletin.

  • Periasamy, M., & Thirumalaikumar, M. (2000).[1] "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Ortho-Isopropyl Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of ortho-isopropyl benzyl alcohols in their synthetic workflows. The unique steric and electronic properties of this substrate often lead to unexpected outcomes. This document provides in-depth troubleshooting advice, alternative protocols, and a foundational understanding of the underlying chemical principles to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Question 1: Why is my ortho-isopropyl benzyl alcohol unreactive in a standard Williamson ether synthesis?

Answer:

The low reactivity of ortho-isopropyl benzyl alcohol in Williamson ether synthesis is primarily due to significant steric hindrance.[1][2][3] The bulky ortho-isopropyl group physically obstructs the approach of the nucleophile (the alkoxide) to the electrophilic carbon of the alkyl halide, a key step in the S_N2 mechanism.[3][4][5][6] This steric congestion increases the activation energy of the desired substitution reaction, often leading to side reactions like elimination (E2) of the alkyl halide, especially with secondary or tertiary halides.[1][7]

Troubleshooting Flowchart:

G cluster_0 Troubleshooting Williamson Ether Synthesis start Low or No Yield in Williamson Ether Synthesis check_sterics Assess Steric Hindrance of Alkyl Halide start->check_sterics primary_halide Use a Primary Alkyl Halide check_sterics->primary_halide Secondary or Tertiary Halide alternative_methods Consider Alternative Etherification Methods check_sterics->alternative_methods Primary Halide Still Unreactive primary_halide->alternative_methods If still low yield mitsunobu Mitsunobu Reaction alternative_methods->mitsunobu buchwald Buchwald-Hartwig Etherification alternative_methods->buchwald acid_catalyzed Acid-Catalyzed Dehydration alternative_methods->acid_catalyzed

Caption: Decision-making workflow for troubleshooting Williamson ether synthesis.

Recommended Actions:
  • Optimize the Alkyl Halide: If possible, use a less sterically hindered primary alkyl halide.[1][8] Methyl iodide or benzyl bromide are often better choices than secondary or tertiary halides, which will favor elimination.[9]

  • Increase Reactivity of the Electrophile: Convert the alkyl halide to a more reactive electrophile, such as an alkyl triflate or tosylate. These are better leaving groups and can enhance the reaction rate.[10]

  • Alternative: The Mitsunobu Reaction: For the synthesis of esters and ethers from sterically hindered alcohols, the Mitsunobu reaction is a powerful alternative.[11][12] This reaction proceeds with a clean inversion of stereochemistry and is often successful when S_N2 reactions fail due to steric hindrance.[12][13]

    • Mechanism Insight: The alcohol is activated by forming a phosphonium salt in situ, which is then displaced by the nucleophile.[12][14]

Question 2: I'm attempting an oxidation of ortho-isopropyl benzyl alcohol to the corresponding aldehyde, but the reaction is sluggish and gives low yields. What's going on?

Answer:

Similar to substitution reactions, the oxidation of ortho-isopropyl benzyl alcohol can be hampered by steric hindrance around the carbinol center.[15] The bulky ortho-isopropyl group can impede the approach of the oxidant, slowing down the reaction. Furthermore, the electron-donating nature of the isopropyl group can slightly deactivate the benzylic position towards some oxidative processes.

Troubleshooting Strategies for Oxidation:
Oxidant/MethodConsiderationsRecommended Protocol
Swern Oxidation Utilizes a less sterically demanding activated DMSO species. Effective for many hindered alcohols.1. To a solution of oxalyl chloride (1.2 eq) in DCM at -78 °C, add DMSO (2.2 eq).2. After 15 min, add a solution of the ortho-isopropyl benzyl alcohol (1.0 eq) in DCM.3. Stir for 30 min, then add triethylamine (5.0 eq) and allow to warm to room temperature.
Dess-Martin Periodinane (DMP) A mild and highly effective oxidant for a wide range of alcohols, including sterically hindered ones.1. Dissolve the ortho-isopropyl benzyl alcohol (1.0 eq) in DCM.2. Add Dess-Martin Periodinane (1.1 eq) at room temperature.3. Monitor the reaction by TLC. Upon completion, quench with a saturated solution of NaHCO₃ and Na₂S₂O₃.
Catalytic Oxidation (e.g., with TEMPO) Can be a greener and more efficient alternative. The catalytic nature of the reaction can overcome some steric barriers.[16]1. In a suitable solvent (e.g., DCM), combine the alcohol (1.0 eq), TEMPO (0.1 eq), and a co-oxidant like NaOCl or PhI(OAc)₂.2. Stir at room temperature until the starting material is consumed.
Question 3: Are there general strategies to enhance the reactivity of ortho-isopropyl benzyl alcohols in coupling reactions?

Answer:

Yes, several strategies can be employed to overcome the inherent low reactivity of this substrate in various coupling reactions.

  • Lewis Acid Catalysis: The addition of a Lewis acid can activate the alcohol by coordinating to the hydroxyl group, making it a better leaving group.[17] This is particularly effective in reactions that proceed through a carbocation intermediate.[17] Zirconium-based catalysts have shown promise in this area.[17]

  • Transition Metal Catalysis: For C-N and C-O bond formation, palladium-catalyzed methods like the Buchwald-Hartwig amination and etherification are highly effective for coupling sterically hindered substrates.[18][19][20][21] These reactions proceed through a different mechanism than traditional S_N2 reactions, thereby bypassing the steric limitations.[18][22]

    • Workflow for Buchwald-Hartwig Etherification:

    G cluster_1 Buchwald-Hartwig Etherification Workflow start Couple ortho-isopropyl benzyl alcohol with Aryl Halide catalyst_setup Prepare Pd Catalyst and Ligand start->catalyst_setup base_addition Add a Strong, Non-Nucleophilic Base (e.g., NaOtBu, LHMDS) catalyst_setup->base_addition reaction Heat Reaction Mixture Under Inert Atmosphere base_addition->reaction workup Aqueous Workup and Purification reaction->workup

    Caption: A generalized workflow for performing a Buchwald-Hartwig etherification.

  • Radical-Based Approaches: Recent advances have demonstrated that visible-light-catalyzed radical cross-coupling reactions can be employed to form bonds with sterically hindered alcohols.[23] These methods often operate under mild conditions and can tolerate a wide range of functional groups.

In-Depth Protocol: Mitsunobu Reaction for Etherification

This protocol provides a detailed procedure for the etherification of ortho-isopropyl benzyl alcohol with a suitable phenolic nucleophile, a reaction that often fails under standard Williamson conditions.

Materials:

  • ortho-Isopropyl benzyl alcohol

  • Phenolic nucleophile (e.g., 4-methoxyphenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

  • Setup: Under an inert atmosphere, dissolve ortho-isopropyl benzyl alcohol (1.0 eq), the phenolic nucleophile (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.2 eq) dropwise to the cooled solution. A color change is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.

Important Considerations for the Mitsunobu Reaction:

  • Order of Addition: In some cases, pre-forming the betaine by adding DEAD/DIAD to triphenylphosphine before adding the alcohol and nucleophile can improve yields.[11]

  • Nucleophile pKa: The nucleophile should have a pKa of less than 13 for the reaction to proceed efficiently.[11][13]

  • Side Products: A common side product is the azodicarboxylate adduct. Careful purification is often necessary.[11]

References

  • Visible-Light-Catalyzed Radical–Radical Cross-Coupling Reaction of Benzyl Trifluoroborates and Carbonyl Compounds to Sterically Hindered Alcohols. Organic Letters - ACS Publications. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis. Catalysis Science & Technology (RSC Publishing). [Link]

  • meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. PMC. [Link]

  • Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. ResearchGate. [Link]

  • Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. [Link]

  • Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. ChemRxiv. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. PMC. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE. Bibliomed. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • Mitsunobu Reaction. YouTube. [Link]

  • Consider the following benzyl alcohol: (I) CH₂OH attached to a... Filo. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. [Link]

  • Metal-Free Catalytic Conversion of Veratryl and Benzyl Alcohols through Nitrogen-Enriched Carbon Nanotubes. MDPI. [Link]

  • 10.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC. [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A. ACS Publications. [Link]

  • Nucleophilic substitution Reactions. NPTEL Archive. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Steric Hindrance | Organic Chemistry. YouTube. [Link]

  • Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. E. Canadian Science Publishing. [Link]

  • Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol? Quora. [Link]

  • Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. PMC. [Link]

  • Etherification reactions of para-substituted benzyl alcohol derivatives a. ResearchGate. [Link]

  • STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE | European Chemical Bulletin. Bibliomed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Intermolecular etherification of benzyl alcohols with alkanols,... ResearchGate. [Link]

  • Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). Scientific Research Publishing. [Link]

  • Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

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Technical Support Center: Removing Residual Reducing Agents from Benzyl Alcohol Products

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Purification Protocols for Benzyl Alcohol Synthesis (Reductive Routes)

Introduction: The Hidden Hazard in Benzyl Alcohol Synthesis

You are likely accessing this guide because your benzyl alcohol product—synthesized via the reduction of benzaldehyde or benzoic acid derivatives—is failing purity specifications or exhibiting safety concerns during scale-up.

In benzyl alcohol synthesis, the primary reducing agents (Sodium Borohydride,


, and Lithium Aluminum Hydride, 

) do not simply "disappear" upon reaction completion. They form stable, soluble intermediate complexes (alkoxyborates or aluminates). If not rigorously quenched and hydrolyzed, these residues pose two critical threats:
  • Safety: Delayed hydrogen gas evolution during storage or subsequent acidic processing.

  • Purity: Boron or Aluminum species often form stable esters with benzyl alcohols, which can co-distill or prevent crystallization.

This guide provides a self-validating workflow to ensure the complete removal of these agents.

Module 1: The Quenching Matrix

Core Directive: Never add water directly to a hot reaction mixture containing strong hydrides. The exothermic hydrolysis releases hydrogen gas (


), creating an immediate explosion hazard.
Protocol A: Sodium Borohydride ( ) Quench

Best for: Reductions of benzaldehydes in methanol/ethanol.

The Mechanism:


 generates tetraalkoxyborates during the reaction. These must be hydrolyzed to boric acid (

) and the free alcohol.

Step-by-Step Workflow:

  • Cooling: Bring reaction mixture to 0°C.

  • The "Sacrificial" Ketone (Optional but Recommended): Add a small excess of Acetone (0.2 eq relative to hydride).

    • Why? Acetone reacts rapidly with residual hydride to form isopropanol, a non-reactive species, effectively "killing" the hydride chemically rather than thermally.

  • Acid Hydrolysis: Slowly add 1M HCl or saturated

    
     dropwise.
    
    • Observation: Watch for gas evolution.[1] Continue until bubbling ceases completely.

    • Target pH: Adjust to pH 3-4 to break borate-benzyl alcohol complexes (See Module 2).

Protocol B: Lithium Aluminum Hydride ( ) Quench

Best for: Reductions of benzoic acids/esters in THF/Ether.

The Fieser-Fieser Method (Standard of Excellence): This method produces a granular, sand-like precipitate of aluminum salts that is easily filtered, avoiding the dreaded "aluminate slime" that traps your product.

The n:n:3n Rule: For every


 grams  of 

used:
  • Dilute the reaction mixture with diethyl ether (if not already the solvent) and cool to 0°C.

  • Slowly add

    
     mL  of Water. (Caution: Vigorous 
    
    
    
    evolution).
  • Slowly add

    
     mL  of 15% Aqueous Sodium Hydroxide (
    
    
    
    ).
  • Slowly add

    
     mL  of Water.
    
  • Warm to room temperature and stir for 15 minutes. The gray/white solid should become granular.

  • Filter through a pad of Celite.

Module 2: The Boron Trap (Critical for Benzyl Alcohols)

The Problem: Boric acid (


), a byproduct of 

quenching, can react with your product (Benzyl Alcohol) to form Tribenzyl Borate .
  • Symptoms: Lower yield, "sticky" oil that won't crystallize, or boron impurities detected in elemental analysis (ICH Q3D).

  • False Negative: Tribenzyl borate is soluble in organic solvents, so simple extraction often fails to remove it.

The Solution: Methanol Co-evaporation This exploits the volatility of Trimethyl Borate (


, bp 68°C) to pump boron out of the system.

Protocol:

  • Perform your standard aqueous workup and extract the organic layer.

  • Dry the organic layer (MgSO4) and concentrate on a rotary evaporator.

  • The Chase: Redissolve the crude oil in Methanol (MeOH) (approx 5-10 volumes).

  • Concentrate to dryness again.

  • Repeat 2-3 times.

    • Mechanism:[2][3][4] The large excess of MeOH drives the equilibrium toward Trimethyl Borate, which is then stripped away by the vacuum.

      
      
      

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct quenching and purification path.

QuenchLogic Start Reaction Complete AgentCheck Identify Reducing Agent Start->AgentCheck NaBH4 Sodium Borohydride (NaBH4) AgentCheck->NaBH4 LiAlH4 Lithium Aluminum Hydride (LiAlH4) AgentCheck->LiAlH4 AcetoneQuench Step 1: Add Acetone (Chemical Quench) NaBH4->AcetoneQuench Fieser Step 1: Fieser-Fieser Workup (n g : n mL : n mL : 3n mL) LiAlH4->Fieser AcidHydrolysis Step 2: Add 1M HCl (pH 3-4) AcetoneQuench->AcidHydrolysis BorateIssue Risk: Benzyl Borate Formation AcidHydrolysis->BorateIssue MeOHChase Solution: MeOH Co-evaporation (Remove B(OMe)3) BorateIssue->MeOHChase Final Pure Benzyl Alcohol MeOHChase->Final Filter Step 2: Filter Granular Solids (Celite) Fieser->Filter Filter->Final

Figure 1: Decision tree for quenching and purification of benzyl alcohol reductions.

Module 4: Validation & Detection

How do you confirm the reducing agent is truly gone?

The "Active Hydride" Spot Test (Qualitative)

Before starting the workup, verify the reaction is complete and no massive excess of hydride remains.

  • Method: Take a 0.1 mL aliquot of the reaction mixture. Add 0.5 mL of dilute HCl.

  • Result:

    • Vigorous Bubbling: Significant unreacted hydride remains.[5] Stir longer or add more substrate.

    • No/Minimal Bubbling: Safe to proceed to quenching.

Boron Impurity Analysis (Quantitative)

For pharmaceutical applications (ICH Q3D), you must quantify residual Boron.

  • Technique: ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Limit: Boron is generally a Class 2B or 3 impurity depending on administration route. Ensure levels are <30% of the PDE (Permitted Daily Exposure).

Comparison of Quenching Agents
AgentFunctionProsCons
Water HydrolysisCheap, available.Dangerous

evolution; forms emulsions.
Acetone ScavengerChemically destroys hydride without gas evolution.Introduces isopropanol byproduct (easy to remove).
Methanol Solvent/RgtReacts with borates to form volatile esters.Flammable; toxic.
15% NaOH Fieser RgtCreates filterable aluminum salts.High pH can hydrolyze sensitive esters (if present).

Troubleshooting & FAQs

Q: I used the Fieser workup for LiAlH4, but I still have a gelatinous gray slime that clogs my filter.

  • A: This usually happens if the "n:n:3n" ratio was not followed strictly or if the addition was too fast.

    • Fix: Add anhydrous Sodium Sulfate (

      
      ) or Magnesium Sulfate (
      
      
      
      ) directly to the slime mixture. The drying agent helps coagulate the aluminum salts into a filterable cake.

Q: My Benzyl Alcohol product smells "sweet" and the boiling point is slightly off.

  • A: You likely have residual Tribenzyl Borate .

    • Fix: You cannot distill this apart easily. Perform the Methanol Co-evaporation protocol (Module 2) three times. This converts the impurity to volatile trimethyl borate and leaves pure benzyl alcohol.

Q: Can I use Ammonium Chloride (


) instead of HCl for quenching? 
  • A: Yes, saturated aqueous

    
     is excellent for 
    
    
    
    reactions. It buffers the solution to ~pH 5-6, which is acidic enough to hydrolyze the borate complexes but mild enough to prevent acid-catalyzed side reactions (like dibenzyl ether formation).

References

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.
  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581-595. (Source of the Fieser-Fieser workup protocol).
  • ICH Guideline Q3D (R2). Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[6] (Regulatory limits for Boron/Aluminum).

  • Ragan, J. A., et al. "Safety Guidance for the Use of Lithium Aluminum Hydride in the Laboratory." Organic Process Research & Development, 2024.[1][7] (Safety protocols for quenching).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard workup procedures for benzyl alcohol).

Sources

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-isopropylbenzyl Alcohol and 3-isopropylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts for two positional isomers: 2-isopropylbenzyl alcohol and 3-isopropylbenzyl alcohol. By examining the subtle yet significant differences in their spectra, we can gain valuable insights into the interplay of electronic and steric effects on the chemical environment of carbon atoms within an aromatic system.

Introduction: The Significance of Positional Isomerism in NMR Spectroscopy

Positional isomers, such as 2- and 3-isopropylbenzyl alcohol, possess the same molecular formula but differ in the substitution pattern on the benzene ring. This seemingly minor structural variation can lead to distinct pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate between these isomers is crucial. ¹³C NMR spectroscopy offers a powerful tool for this purpose, as the chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is directly influenced by the position of substituents.

This guide will delve into the predicted ¹³C NMR spectra of these two isomers, providing a quantitative comparison of their chemical shifts. We will explore the underlying principles governing these differences, rooted in the electronic (inductive and resonance) and steric effects exerted by the isopropyl and hydroxymethyl groups.

Predicted ¹³C NMR Chemical Shift Data

Carbon Atom2-isopropylbenzyl alcohol (Predicted δ, ppm)3-isopropylbenzyl alcohol (Predicted δ, ppm)
C1 (ipso-CH₂OH)139.1141.2
C2 (ipso-isopropyl)146.5128.4
C3126.1149.1
C4125.8125.3
C5125.3128.4
C6129.2124.7
CH₂OH62.865.1
CH(CH₃)₂33.934.2
CH(CH₃)₂23.924.1

Note: Carbon numbering starts from the carbon bearing the hydroxymethyl group (C1) and proceeds around the ring.

Analysis of Chemical Shift Differences: A Tale of Two Isomers

The predicted chemical shifts reveal distinct patterns for the two isomers, primarily driven by the relative positions of the electron-donating isopropyl group and the weakly electron-withdrawing hydroxymethyl group.

The Aromatic Region (120-150 ppm)

The most significant variations are observed in the aromatic region.

  • Ipso-Carbons (C1 and C2/C3): In 2-isopropylbenzyl alcohol , the ipso-carbon bearing the isopropyl group (C2) is significantly deshielded (146.5 ppm) compared to the corresponding carbon in the 3-isomer (C3 at 149.1 ppm, though the ipso-carbon is C3 in this isomer). This pronounced deshielding in the 2-isomer is a direct consequence of the steric compression between the bulky isopropyl group and the adjacent hydroxymethyl group. This steric hindrance can cause a slight distortion of the bond angles, leading to a downfield shift. The ipso-carbon attached to the hydroxymethyl group (C1) is also influenced, appearing at a slightly more upfield position (139.1 ppm) in the 2-isomer compared to the 3-isomer (141.2 ppm).

  • Ortho, Meta, and Para Carbons: The positions of the other aromatic carbons are also informative. In 3-isopropylbenzyl alcohol , the carbons ortho (C2, C4) and para (C6) to the electron-donating isopropyl group are expected to be more shielded (upfield shift) due to resonance effects. Conversely, the carbons meta (C5) to the isopropyl group are less affected. The interplay of these effects with the influence of the hydroxymethyl group results in the predicted shifts.

The Aliphatic Region (< 70 ppm)

The chemical shifts of the aliphatic carbons show less dramatic but still noticeable differences.

  • Hydroxymethyl Carbon (CH₂OH): The benzylic carbon in 2-isopropylbenzyl alcohol is predicted to be more shielded (62.8 ppm) than in the 3-isomer (65.1 ppm). This upfield shift is likely due to the steric influence of the ortho-isopropyl group, which can restrict the rotation of the hydroxymethyl group and alter its electronic environment.

  • Isopropyl Carbons (CH and CH₃): The chemical shifts of the isopropyl group's methine (CH) and methyl (CH₃) carbons are very similar in both isomers, as they are further removed from the site of isomeric variation.

Visualizing the Structural Differences

To better understand the relationship between the substituent positions and their influence on the carbon environments, the following diagrams illustrate the molecular structures of the two isomers.

Caption: Molecular structures of 2- and 3-isopropylbenzyl alcohol.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a generalized, step-by-step methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum.

G cluster_protocol ¹³C NMR Experimental Workflow A Sample Preparation B Instrument Setup A->B Dissolve in CDCl₃ ~10-50 mg in 0.6 mL C Data Acquisition B->C Tune & Shim Set acquisition parameters D Data Processing C->D Fourier Transform E Spectral Analysis D->E Phase & Baseline Correction Peak Picking

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 10-50 mg of the benzyl alcohol isomer.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Tune and shim the probe to optimize the magnetic field homogeneity. This is a critical step to ensure high-resolution spectra.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected ¹³C resonances (typically 0-220 ppm).

    • Choose a pulse program for a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

    • Set the number of scans (e.g., 128 or more) to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the ¹³C isotope, more scans are generally required compared to ¹H NMR.

    • Set the relaxation delay (D1) to allow for full relaxation of the carbon nuclei between pulses, which is important for accurate integration, although routine ¹³C spectra are often not quantitative.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

  • Spectral Analysis:

    • Identify and label the chemical shift of each peak.

    • Compare the obtained spectrum with the predicted values and known substituent effects to assign each peak to a specific carbon atom in the molecule.

Conclusion

The positional isomerism of the isopropyl group on the benzyl alcohol framework gives rise to a distinct and predictable set of ¹³C NMR chemical shifts. The ortho-isomer, 2-isopropylbenzyl alcohol, exhibits significant downfield shifts for the ipso-carbons and an upfield shift for the benzylic carbon, primarily due to steric interactions. In contrast, the meta-isomer, 3-isopropylbenzyl alcohol, displays a chemical shift pattern more dominated by the electronic effects of the substituents. This comparative analysis underscores the power of ¹³C NMR spectroscopy as a sensitive probe of molecular structure, enabling the confident differentiation of closely related isomers, a critical capability in the fields of chemical research and drug development.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 15, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved February 15, 2026, from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Contents. Retrieved February 15, 2026, from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 15, 2026, from [Link]

  • Wishart Research Group. (n.d.). CASPRE. Retrieved February 15, 2026, from [Link]

  • . (n.d.). Predict 13C carbon NMR spectra. Retrieved February 15, 2026, from [Link]

Sources

Technical Comparison Guide: HPLC Analysis of Anisyl Alcohol & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anisyl alcohol (4-methoxybenzyl alcohol) is a critical intermediate in the synthesis of pharmaceuticals, fragrances, and flavoring agents. Its analysis is frequently complicated by the presence of structurally similar derivatives, including oxidation products (anisaldehyde, anisic acid) and isomers (ortho- and meta-methoxybenzyl alcohol).

This guide provides an objective, data-driven comparison of HPLC retention behaviors for anisyl alcohol and its key derivatives. It moves beyond generic protocols to offer a mechanistic understanding of separation logic, validated by experimental principles.

Core Comparison: Retention Behavior & Selectivity

The separation of anisyl alcohol derivatives relies heavily on the balance between hydrophobic interaction (driven by the alkyl/aromatic backbone) and polar interaction (driven by hydroxyl, carbonyl, and carboxyl groups).

Comparative Retention Data (Standardized C18 Conditions)

The following data represents typical retention times (RT) observed under standard Reversed-Phase (RP) conditions.

Experimental Conditions:

  • Column: C18 (Octadecyl), 150 x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic 40:60 Acetonitrile:Water (with 0.1% H₃PO₄)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 254 nm[2]

CompoundStructure TypeRetention Time (min)*Relative PolaritySeparation Mechanism
Vanillyl Alcohol 4-OH, 3-OMe Benzyl Alcohol1.4 - 1.6HighElutes first due to dual H-bonding donors (OH + Phenol).
p-Anisyl Alcohol Target Analyte 2.2 - 2.4 Medium Reference peak. Balanced hydrophobic/polar character.
p-Anisaldehyde Oxidation Product2.2 - 2.5MediumCritical Pair: Often co-elutes with alcohol. Requires gradient or phenyl column.
p-Anisic Acid Oxidation Product1.8 (pH > 4) 3.0 (pH < 3)pH DependentRT shifts dramatically with pH. At pH 2.5, it elutes after the alcohol.
p-Allylanisole Estragole5.3LowLate eluter. Allyl group increases hydrophobicity.
t-Anethole Isomer of Allylanisole5.9LowestMost retained due to planar trans-configuration maximizing surface area.

*Note: Retention times are approximate and will vary based on system dwell volume and column aging.

The "Critical Pair" Challenge: Alcohol vs. Aldehyde

A common failure mode in this analysis is the co-elution of p-Anisyl Alcohol and p-Anisaldehyde . Both share similar hydrophobicity indices.

  • Problem: On a standard C18 column with neutral pH, resolution (

    
    ) is often < 1.5.
    
  • Solution: Utilizing a Phenyl-Hexyl column leverages

    
     interactions.[3] The aldehyde's carbonyl group interacts differently with the phenyl ring of the stationary phase compared to the alcohol's hydroxyl group, often reversing or expanding the selectivity.
    

Advanced Separation: Isomer Logic (Ortho, Meta, Para)

Separating the positional isomers of methoxybenzyl alcohol requires exploiting subtle differences in molecular shape and intramolecular bonding.

Predicted Elution Order

Based on solvophobic theory and comparative data from similar aromatic alcohols (e.g., cresols), the elution order on a high-density C18 column is typically:

  • Ortho-Anisyl Alcohol (2-Methoxybenzyl alcohol):

    • Mechanism:[4][5] Intramolecular Hydrogen Bonding (IMHB) between the -OH and -OCH₃ groups creates a "pseudo-ring," shielding the polar protons. This effectively makes the molecule more hydrophobic in some systems, but steric hindrance prevents deep pore penetration.

    • Result: Often elutes first or shows distinct tailing due to steric effects.

  • Meta-Anisyl Alcohol (3-Methoxybenzyl alcohol):

    • Mechanism:[4][5] No IMHB possible. Intermediate polarity.

  • Para-Anisyl Alcohol (4-Methoxybenzyl alcohol):

    • Mechanism:[4][5] Most planar and linear configuration.

    • Result: Maximizes Van der Waals contact with C18 chains. Typically elutes last among isomers in strictly hydrophobic systems.

Visualization of Separation Logic

The following diagram illustrates the decision matrix for selecting the correct stationary phase based on the derivative mixture.

SeparationLogic Start Sample Mixture Check Contains Isomers (o-, m-, p-)? Start->Check C18 C18 Column (Hydrophobic Dominant) Check->C18 No (General) Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) Check->Phenyl Yes (Complex) Acidic Acidic Mobile Phase (pH 2.5) C18->Acidic If Acid Impurities Result1 Separation by Hydrophobicity (p- > m- > o-) C18->Result1 Result2 Separation by Shape Selectivity Phenyl->Result2 Enhanced Selectivity Result3 Anisic Acid Retained Acidic->Result3

Caption: Decision tree for column selection based on analyte composition (Isomers vs. Oxidation products).

Recommended Experimental Protocol

This protocol is designed to be self-validating. The inclusion of a "System Suitability" step ensures the method is working before valuable samples are injected.

Reagents & Equipment
  • Mobile Phase A: 0.1% Formic Acid in HPLC Grade Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: Phenyl-Hexyl or Biphenyl (150 x 4.6 mm, 3.5 µm). Preferred over C18 for specificity.

  • Detector: DAD or VWD at 280 nm (More specific to the anisyl ring than 254 nm).

Gradient Method
Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.0101.0Initial equilibration
2.0101.0Isocratic hold for polar impurities
15.0901.0Linear gradient to elute Anethole/Esters
18.0901.0Wash
18.1101.0Return to initial
23.0101.0Re-equilibration (Critical)
System Suitability Test (SST)

Before running samples, inject a mixture of p-Anisyl Alcohol and p-Anisaldehyde .

  • Acceptance Criteria: Resolution (

    
    ) between alcohol and aldehyde peaks must be 
    
    
    
    .
  • Troubleshooting: If

    
    , lower the initial %B to 5% or decrease column temperature to 25°C.
    

Workflow Visualization

The following diagram details the sample preparation and analysis workflow to minimize degradation (anisyl alcohol can oxidize to aldehyde if handled poorly).

Workflow Sample Raw Sample (Solid/Oil) Dissolve Dissolve in 50:50 ACN:Water Sample->Dissolve Filter Filter (0.22 µm PTFE) Remove Particulates Dissolve->Filter Vial Transfer to Amber Vial (Prevent Photo-oxidation) Filter->Vial Critical Step Inject Inject 10 µL into HPLC Vial->Inject Data Data Analysis Check Retention & UV Spectra Inject->Data

Caption: Sample preparation workflow emphasizing protection against photo-oxidation.

References

  • Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column . SIELC Technologies.[6][7][8] Available at: [Link]

  • HPLC chromatogram of standard solutions (p-anisaldehyde, p-allylanisole, t-anethole) . ResearchGate. Available at: [Link]

  • Separation of p-Anisic acid, hydrazide on Newcrom R1 HPLC column . SIELC Technologies.[6][7][8] Available at: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons . PMC (NIH). Available at: [Link]

  • 4-Hydroxy-3-methoxybenzyl alcohol (Vanillyl Alcohol) . NIST Chemistry WebBook.[9] Available at: [Link]

Sources

Structural Characterization of ortho-Isopropyl Benzyl Alcohol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: ortho-Isopropyl Benzyl Alcohol (2-isopropylbenzyl alcohol; CAS: 611-69-8) Primary Challenge: Distinguishing the ortho isomer from its regioisomers (meta and para-cumic alcohol) and quantifying rotational conformers arising from steric compression.[1]

This guide provides a definitive structural characterization framework for ortho-isopropyl benzyl alcohol (o-IPBA).[1] Unlike its para isomer (Cumic alcohol)—a common fragrance ingredient with a symmetric NMR signature—o-IPBA presents unique spectroscopic challenges due to the Ortho Effect .[1] This phenomenon influences mass spectral fragmentation, proton magnetic resonance (due to ring current anisotropy), and infrared absorption (via intramolecular hydrogen bonding).[1]

The following protocols and data are designed for researchers requiring absolute structural verification in drug discovery and intermediate synthesis.

Synthesis & Preparation Protocol

To ensure a high-purity reference standard free from regioisomeric contamination, direct reduction of commercially available 2-isopropylbenzoic acid is recommended over the Cannizzaro reaction of aldehydes, which often yields difficult-to-separate byproducts.[1]

Protocol: LiAlH4 Reduction of 2-Isopropylbenzoic Acid

Objective: Quantitative conversion of carboxylic acid to primary alcohol.[1]

Reagents:

  • Substrate: 2-Isopropylbenzoic acid (1.0 eq)[1]

  • Reductant: Lithium Aluminum Hydride (

    
    ), 2.0 M in THF (1.5 eq)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)[2]

  • Quench: Water, 15% NaOH, Water (Fieser method)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with

    
     or Argon.[1]
    
  • Solvation: Dissolve 2-isopropylbenzoic acid in anhydrous THF (0.5 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add

    
     solution dropwise via syringe. Note: Gas evolution (
    
    
    
    ) will be vigorous.
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes; Stain: PMA).[1]

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of
      
      
      used)
    • 
       mL 15% NaOH[1]
      
    • 
       mL Water
      
  • Isolation: Stir until a white granular precipitate forms. Filter through a Celite pad.[1] Concentrate the filtrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 10-20% EtOAc/Hexanes).

Comparative Analytical Framework

A. Nuclear Magnetic Resonance (NMR)

The most definitive method for distinguishing isomers is


 NMR.[1] The steric bulk of the isopropyl group at the ortho position creates a distinct desymmetrization of the aromatic ring compared to the para isomer.

Comparative Logic:

  • Para (Cumic Alcohol): Possesses a

    
     axis of rotation.[1] The aromatic protons appear as a classic 
    
    
    
    system (two doublets, integrating to 2H each).
  • Ortho (o-IPBA): Lacks symmetry.[1] The aromatic region displays an

    
     system (four distinct signals). The benzylic protons (
    
    
    
    ) may show broadening or diastereotopicity at low temperatures due to restricted rotation (atropisomerism).[1]
Table 1: Predicted

NMR Shift Comparison (

, 400 MHz)
Proton Environmentpara-Isopropyl Benzyl Alcohol (Cumic)ortho-Isopropyl Benzyl AlcoholDiagnostic Feature
Aromatic (Ar-H) 7.22 (d, 2H), 7.18 (d, 2H)7.15 - 7.40 (m, 4H)Ortho shows complex multiplet; Para shows clear doublets.[1]
Benzylic (

-OH)
4.65 (s, 2H)4.75 - 4.80 (s, 2H)Ortho signal is deshielded due to steric compression/anisotropy.[1]
Isopropyl Methine (CH) 2.90 (sept, 1H)3.10 - 3.25 (sept, 1H)Ortho methine is significantly deshielded by the adjacent ring/OH proximity.[1]
Isopropyl Methyls (

)
1.25 (d, 6H)1.25 - 1.28 (d, 6H)Minimal difference, but ortho may show splitting in chiral solvents.[1]
B. Infrared Spectroscopy (FTIR)

IR is a powerful tool for observing the Ortho Effect regarding hydrogen bonding.[1]

  • Intermolecular H-Bonding (Free): Both isomers show a broad band at 3300-3400

    
     in neat liquid.[1]
    
  • Intramolecular H-Bonding: In dilute

    
     solution, the ortho isomer can form a stable 6-membered intramolecular hydrogen bond between the hydroxyl proton and the 
    
    
    
    -system or via steric locking. This results in a sharp, lower-frequency peak (~3550-3600
    
    
    ) that is concentration-independent.[1] The para isomer does not show this feature.[3]
C. Mass Spectrometry (GC-MS)

The "Ortho Effect" is most dramatic in electron ionization (EI) mass spectrometry.[1]

  • Mechanism: The ortho-isopropyl group allows for a specific McLafferty-like rearrangement or a 1,5-hydrogen shift from the isopropyl group to the oxygen (or ring), facilitating the loss of water (

    
    ) or a methyl radical.
    
  • Diagnostic Peak: Ortho isomers of benzyl alcohols often show a prominent

    
     (loss of water) or 
    
    
    
    peak that is suppressed or absent in para isomers.[1]

Visualization of Analytical Workflows

Diagram 1: Structural Elucidation Workflow

This workflow outlines the logical progression from crude synthesis to verified structure.

StructuralElucidation Start Crude Reaction Mixture (from LiAlH4 Reduction) Workup Fieser Workup & Celite Filtration Start->Workup Purification Flash Chromatography (SiO2, EtOAc/Hex) Workup->Purification Analysis Multi-Modal Analysis Purification->Analysis NMR 1H NMR (CDCl3) Check: Symmetry vs. Complexity Analysis->NMR IR FTIR (Dilute CCl4) Check: Intramolecular H-Bond Analysis->IR MS GC-MS (EI) Check: Ortho Effect (M-18) Analysis->MS Decision Structure Verification NMR->Decision ABCD System IR->Decision Sharp 3600 cm-1 MS->Decision H2O Loss

Caption: Integrated workflow for the synthesis, purification, and multi-modal structural verification of o-IPBA.

Diagram 2: The "Ortho Effect" in Mass Spectrometry

Visualizing the fragmentation difference between ortho and para isomers.

OrthoEffect Ortho_Ion Ortho-IPBA Radical Cation [M]+ m/z 150 TS 6-Membered Transition State (H-transfer from iPr to OH) Ortho_Ion->TS Proximity Effect Frag_Ortho Fragment Ion [M-H2O]+ m/z 132 (Prominent) TS->Frag_Ortho - H2O Para_Ion Para-IPBA Radical Cation [M]+ m/z 150 Frag_Para Benzyl Fragment [M-C3H7]+ m/z 107 (Base Peak) Para_Ion->Frag_Para Alpha Cleavage (No H-transfer possible)

Caption: Mechanistic divergence in MS fragmentation. The ortho-isomer favors water elimination via a cyclic transition state.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of alpha-Isopropylbenzyl alcohol (and related isomers). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). 1H NMR and IR Data for Isopropylbenzyl alcohol isomers. National Institute of Advanced Industrial Science and Technology (AIST).[1] Available at: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • National Institutes of Health (NIH). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol (Ortho Effect studies).[1] PubMed.[1] Available at: [Link]

  • Royal Society of Chemistry. An infrared study of competitive intramolecular hydrogen bonding in a series of benzyl alcohols.[1][4] J. Chem. Soc.[1] B. Available at: [Link][1]

Sources

Safety Operating Guide

Navigating the Disposal of (2-Isopropyl-4-methoxyphenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the fast-paced environment of drug development and chemical synthesis, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Isopropyl-4-methoxyphenyl)methanol, ensuring compliance and safety. The procedures outlined here are grounded in established safety principles and regulatory frameworks, designed to be a trusted resource for your laboratory operations.

Section 1: Compound Identification and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's properties and associated hazards is essential. (2-Isopropyl-4-methoxyphenyl)methanol is an aromatic alcohol derivative. While specific safety data for this exact compound is not widely available, we can infer its likely characteristics and handling requirements from structurally similar aromatic alcohols and general chemical safety principles.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most specific and comprehensive information. In the absence of a specific SDS, treat the compound with the caution required for a typical laboratory organic chemical.

Key Compound Characteristics (Illustrative)

PropertyValue/InformationRationale & Handling Implications
Chemical Name (2-Isopropyl-4-methoxyphenyl)methanolAromatic alcohol. Handle with standard precautions for organic solvents and reagents.
Physical State Likely a liquid or low-melting solid at room temperature[1].Determines spill response and containment strategy.
Solubility Likely soluble in organic solvents, with limited water solubility.Informs choice of spill absorbent and decontamination solvents. Prevents drain disposal[2][3].
Flammability Assumed to be a combustible liquid[1].Keep away from heat, sparks, and open flames.[4][5][6] Use in well-ventilated areas or a chemical fume hood[7][8].
Toxicity Data not widely available. Assume it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause eye and skin irritation, similar to other benzyl alcohols[8].Wear appropriate Personal Protective Equipment (PPE) at all times.
Environmental Hazard Assumed to be potentially hazardous to aquatic life[9].Prevent release into the environment. Do not dispose of down the drain[9][10].
Section 2: Pre-Disposal: Segregation and Container Selection

The foundation of safe chemical waste management lies in proper segregation.[11] Incompatible wastes, when mixed, can lead to dangerous reactions such as the generation of toxic gases, fire, or explosions.

The Causality of Segregation: The primary reason for segregating chemical waste is to prevent unintended and hazardous reactions. For instance, mixing oxidizing agents with organic compounds like (2-Isopropyl-4-methoxyphenyl)methanol can lead to fires. Similarly, mixing acids with bases can generate significant heat. Therefore, dedicated waste streams are a critical control measure.

Operational Steps:

  • Identify the Correct Waste Stream: Based on its properties as a non-halogenated aromatic alcohol, (2-Isopropyl-4-methoxyphenyl)methanol waste should be collected in a container designated for Non-Halogenated Organic Liquid Waste .

  • Select an Appropriate Container:

    • The container must be made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.[11]

    • Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[10][11]

    • The original chemical container is often the best choice for its waste.[10]

  • Label the Container Correctly: Proper labeling is a regulatory requirement and essential for safe handling by waste management personnel.[12] The label must clearly state:

    • The words "Hazardous Waste".

    • The full chemical name: "(2-Isopropyl-4-methoxyphenyl)methanol". If it is a solution, list all components and their approximate percentages.

    • The associated hazards (e.g., "Combustible," "Irritant").

Section 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the routine disposal of (2-Isopropyl-4-methoxyphenyl)methanol waste generated during research activities.

Personal Protective Equipment (PPE) Check: Before handling any chemical waste, ensure you are wearing the appropriate PPE:

  • Safety goggles (ANSI Z87.1 certified)[7].

  • Chemical-resistant gloves (Nitrile or Neoprene are generally suitable for incidental contact with alcohols).

  • A laboratory coat[13].

  • Closed-toe shoes[13].

Disposal Workflow:

  • Work in a Ventilated Area: All transfers of chemical waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Transfer the Waste: Carefully pour the (2-Isopropyl-4-methoxyphenyl)methanol waste from your experimental container into the designated, properly labeled Non-Halogenated Organic Liquid Waste container. Use a funnel to prevent spills.

  • Do Not Overfill: Fill the waste container to no more than 80% of its capacity. This headspace allows for vapor expansion and reduces the risk of spills during transport.

  • Secure the Container: Tightly close the lid of the waste container immediately after adding the waste.[12]

  • Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be away from ignition sources and incompatible chemicals.[4]

  • Arrange for Pickup: Once the container is full, follow your institution's procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) office.[10][12]

The following diagram illustrates the decision-making process for the proper disposal of waste containing (2-Isopropyl-4-methoxyphenyl)methanol.

G start Waste Containing (2-Isopropyl-4-methoxyphenyl)methanol Generated is_pure Is it a pure substance or a solution? start->is_pure is_mixed Is it mixed with incompatible waste (e.g., halogens, oxidizers)? is_pure->is_mixed Solution dispose_non_halogenated Dispose in a designated 'Non-Halogenated Organic Waste' container. is_pure->dispose_non_halogenated Pure consult_ehs Consult EHS for guidance on creating a new, specific waste stream. is_mixed->consult_ehs Yes is_mixed->dispose_non_halogenated No label_container Ensure container is clearly labeled with all chemical constituents and percentages. dispose_non_halogenated->label_container store_safely Store container in Satellite Accumulation Area. label_container->store_safely request_pickup Request pickup by EHS when container is 80% full. store_safely->request_pickup

Caption: Decision workflow for the disposal of (2-Isopropyl-4-methoxyphenyl)methanol.

Section 4: Decontamination and Empty Container Disposal

Properly managing empty containers is a crucial final step.

  • Non-Acutely Hazardous Waste Containers: For a compound like (2-Isopropyl-4-methoxyphenyl)methanol, which is not typically classified as an acutely toxic "P-listed" waste, the empty container can often be disposed of in regular trash after proper cleaning.[12]

  • Decontamination Procedure:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste and add it to your Non-Halogenated Organic Liquid Waste container.[10]

    • Allow the container to air dry completely in a fume hood.

    • Once dry, deface or remove all labels to prevent confusion.[10][12]

    • Dispose of the clean, dry, and unlabeled container in the appropriate laboratory glass or plastic recycling bin.[14]

Section 5: Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to ensure personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or spills in poorly ventilated areas, evacuate the lab and contact your institution's EHS.

  • Don PPE: If the spill is small and you are trained to handle it, don your full PPE.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to absorb the spilled liquid. Do not use combustible materials like paper towels to absorb large quantities of a flammable liquid.

  • Collect Waste: Carefully scoop the absorbent material into a container, label it as "Spill Debris with (2-Isopropyl-4-methoxyphenyl)methanol," and manage it as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent and a detergent solution.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. This guide serves as a foundational document; always prioritize your institution's specific chemical hygiene plan and consult your EHS department with any questions.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (n.d.). University of Canterbury.
  • Laboratory Waste Management Guidelines. (2020). Environmental Health and Safety Office.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Safety Data Sheet Hercobond™ 6950 Paper Performance Additive. (2019). Solenis.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry LibreTexts.
  • Safer Handling of Alcohol in the Labor
  • Safety Data Sheet - Cyclohexane. (2009). Fisher Scientific.
  • Material Safety Data Sheet - Cyclohexane 99.9% HPLC. (n.d.). Oxford Lab Fine Chem LLP.
  • Safety Data Sheet - Cyclohexanol. (2025). Sigma-Aldrich.
  • Safety Data Sheet - IPA-ISOPROPYL ALCOHOL. (2015).
  • 824 SDS - Safety D
  • Safety Data Sheet - Isopropyl Alcohol/Methanol, 60:40. (n.d.). Ricca Chemical Company.
  • Safety Data Sheet - 2-Methoxybenzyl Alcohol. (n.d.). TCI Chemicals.
  • Safety Data Sheet - 2-(4-Methoxyphenyl)ethanol. (2011).
  • Safety Data Sheet - Glycocholic Acid. (2025). Cayman Chemical.
  • Safeguarding Your Laboratory: Proper Disposal of Selachyl Alcohol. (2025). Benchchem.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).

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Personal protective equipment for handling (2-Isopropyl-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2121514-42-7 Chemical Family: Substituted Benzyl Alcohols Synonyms: 2-Isopropyl-4-methoxybenzyl alcohol; (4-Methoxy-2-propan-2-ylphenyl)methanol

Part 1: Executive Safety Summary & Risk Profile

(2-Isopropyl-4-methoxyphenyl)methanol is a specialized organic intermediate used primarily in structure-activity relationship (SAR) studies and drug development. While specific toxicological data for this exact CAS number is limited, its structural analogs (e.g., 4-Methoxybenzyl alcohol, Thymol derivatives) dictate a strict safety protocol focusing on skin sensitization and mucous membrane irritation .

Core Hazard Classifications (Derived from Structure-Activity Relationships):

  • Skin Sensitization (Category 1B): High probability of allergic dermatitis upon repeated exposure.

  • Skin & Eye Irritation (Category 2): Causes reversible but significant inflammation.

  • Acute Toxicity (Oral): Harmful if swallowed (estimated LD50 < 2000 mg/kg based on anisyl alcohol analogs).

Part 2: Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational context.[1] Do not default to "standard lab wear" without assessing the task intensity.

Protection ZoneStandard Operation (Analytical/Small Scale)High-Risk Operation (Synthesis/Scale-up >5g)
Hand Protection Nitrile (0.11 mm): Double-gloving recommended. Change immediately upon splash. Rationale: Sufficient for incidental contact but permeable to aromatic alcohols over time.Laminate (Silver Shield/Barrier): Required for prolonged immersion or spill cleanup. Rationale: Aromatic alcohols can swell nitrile; laminate provides >480 min breakthrough time.
Eye/Face Safety Glasses with side shields (ANSI Z87.1).Chemical Goggles + Face Shield if heating or working under pressure.
Respiratory Fume Hood (Face velocity 80-100 fpm). No respirator needed if contained.Half-mask w/ OV/P95 Cartridges if working outside hood or if heating generates vapors.
Body Lab Coat (Cotton/Polyester blend).Chemical-Resistant Apron (Tyvek or PVC) over lab coat.
Part 3: Operational Protocols
3.1 Receiving & Storage Strategy

Benzyl alcohol derivatives are susceptible to autoxidation, converting to the corresponding benzaldehyde (2-isopropyl-4-methoxybenzaldehyde) and benzoic acid upon exposure to air.

  • Inspection: Upon receipt, verify the physical state. This compound is likely a viscous liquid or low-melting solid (MP ~25–40°C).

  • Storage Conditions:

    • Temperature: Store at 2–8°C .

    • Atmosphere: inert gas (Argon or Nitrogen) backfill is mandatory after every use to prevent oxidation.

    • Container: Amber glass with Teflon-lined caps to prevent light degradation and cap corrosion.

3.2 Weighing & Transfer Workflow
  • The "Warm & Weigh" Technique: If the substance has solidified or is highly viscous:

    • Warm the sealed container in a water bath at 30–35°C for 10 minutes. Do not use a heat gun (risk of localized overheating/decomposition).

    • Use a positive displacement pipette or a wide-bore glass pipette for transfer. Standard air-displacement pipettes will result in significant error due to viscosity.

    • Stop Point: If the liquid appears yellow or cloudy, check purity by TLC/NMR. Oxidation products (aldehydes) are common impurities.

3.3 Reaction Setup (Signaling Pathway)

When using this alcohol in nucleophilic substitutions or oxidations, control the exotherm.

ReactionSafety Start Start Reaction Solvent Solvent Selection (Avoid Chlorinated if Green Chem) Start->Solvent Addition Reagent Addition (0°C - Exotherm Control) Solvent->Addition Inert Atm (N2) Monitor Monitor Temp (Keep < 25°C) Addition->Monitor Dropwise Quench Quench Protocol (Slow Addition) Monitor->Quench Completion

Figure 1: Logical workflow for setting up reactions involving substituted benzyl alcohols, emphasizing thermal control.

Part 4: Emergency Response & Disposal
4.1 Spill Management

Scenario: 10 mL spill on the benchtop.

  • Evacuate: Clear the immediate area of personnel (radius 3 meters).

  • PPE Upgrade: Don Silver Shield gloves and goggles.

  • Contain: Ring the spill with absorbent pads (polypropylene).

  • Absorb: Cover with vermiculite or sand. Do not use sawdust (combustible reaction risk with oxidizers).

  • Clean: Wipe surface with ethanol, then soap and water.

4.2 Waste Disposal Strategy

Do not dispose of down the drain.[2] This compound is toxic to aquatic life (Category 3).[3]

Waste StreamClassificationPackaging
Primary Waste Non-Halogenated Organic SolventHDPE or Glass Carboy (Red Label)
Solid Waste Hazardous Debris (Contaminated Gloves/Pads)Double-bagged in clear polyethylene
Aqueous Waste Aqueous Organic MixtureSeparate carboy; check pH before disposal
Part 5: Scientific Context & Mechanism

(2-Isopropyl-4-methoxyphenyl)methanol serves as a "masked" electrophile. Under acidic conditions, the hydroxyl group is protonated and leaves, generating a resonance-stabilized benzylic carbocation. The isopropyl group at the ortho position provides steric hindrance, modulating the reactivity and selectivity of this cation compared to the unhindered 4-methoxybenzyl alcohol [1].

Reactivity Note: The para-methoxy group is strongly electron-donating, making the benzylic position highly susceptible to oxidation. This necessitates the strict inert atmosphere storage protocols described in Section 3.1 [2].

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7738, 4-Methoxybenzyl alcohol (Analogous Structure Safety Data). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Anisyl Alcohol (Sensitization Data). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.